molecular formula C8H12N2O B3392223 5-(Methoxymethyl)-6-methylpyridin-2-amine CAS No. 882016-97-9

5-(Methoxymethyl)-6-methylpyridin-2-amine

Cat. No.: B3392223
CAS No.: 882016-97-9
M. Wt: 152.19 g/mol
InChI Key: RCGFZNOTIWLRNF-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-6-methylpyridin-2-amine (CAS 882016-97-9) is a high-purity pyridine-based chemical building block designed for research and development applications. With the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol , this compound features a reactive aminopyridine core that is strategically substituted with methoxymethyl and methyl groups, making it a valuable intermediate for constructing more complex molecular architectures . This compound is exclusively for research use and is not intended for diagnostic or therapeutic applications in humans or animals . Researchers are advised to handle this material with appropriate care. Consult the product's Safety Data Sheet (SDS) for detailed hazard and handling information prior to use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methoxymethyl)-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-7(5-11-2)3-4-8(9)10-6/h3-4H,5H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGFZNOTIWLRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882016-97-9
Record name 5-(methoxymethyl)-6-methylpyridin-2-amine
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Foundational & Exploratory

2-Amino-5-(methoxymethyl)-6-methylpyridine chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical structure, synthesis, and application of 2-Amino-5-(methoxymethyl)-6-methylpyridine .

Chemical Identity & Structural Significance[1][2][3][4][5]

2-Amino-5-(methoxymethyl)-6-methylpyridine is a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and GPCR ligands. It belongs to the class of polysubstituted pyridines, serving as a critical "hinge-binding" scaffold or a pharmacophore linker in medicinal chemistry.

Structural Attributes[2][6]
  • Core Scaffold: Pyridine ring.[1][2][3][4]

  • C2-Amino Group (

    
    ):  Acts as a hydrogen bond donor/acceptor pair, essential for binding to residues like the hinge region of kinases (e.g., interaction with the backbone carbonyl of the gatekeeper residue).
    
  • C6-Methyl Group (

    
    ):  Provides steric bulk to enforce atropisomerism or fill hydrophobic pockets (e.g., the ribose binding pocket).
    
  • C5-Methoxymethyl Group (

    
    ):  A polar-neutral ether side chain. It modulates solubility and lipophilicity (
    
    
    
    ) while offering a specific vector for hydrogen bonding without the acidity of a free alcohol.
Physicochemical Profile (Calculated)
PropertyValue (Approx.)Significance
Formula

Low MW fragment (< 200 Da)
Molecular Weight 152.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
CLogP 0.8 – 1.2Favorable lipophilic efficiency (LipE)
TPSA ~48 ŲHigh membrane permeability
pKa (Pyridine N) ~6.5 – 7.0Moderately basic; protonated at physiological pH
H-Bond Donors 1 (Exocyclic

)
Specific binding capability

Retrosynthetic Analysis & Synthesis Strategy

The synthesis of this molecule is not trivial due to the competing reactivity of the C3 and C5 positions on the pyridine ring. The most robust route utilizes 2-amino-6-methylpyridine as the starting material, leveraging the para-directing effect of the amino group to functionalize C5.

Synthesis Workflow (DOT Diagram)

SynthesisRoute cluster_alt Alternative C5-Functionalization Start 2-Amino-6-methylpyridine (Comm. Avail.) Inter1 2-Amino-5-bromo- 6-methylpyridine Start->Inter1 NBS, MeCN (Regioselective Bromination) Alt1 Vilsmeier-Haack (POCl3, DMF) Start->Alt1 Low Yield (C3/C5 mix) Inter2 Methyl 6-amino-2-methyl- nicotinate Inter1->Inter2 Pd(OAc)2, dppf CO, MeOH, Et3N Inter3 2-Amino-5-(hydroxymethyl)- 6-methylpyridine Inter2->Inter3 LiAlH4 or DIBAL-H THF, 0°C Target 2-Amino-5-(methoxymethyl)- 6-methylpyridine Inter3->Target NaH, MeI THF, 0°C -> RT

Figure 1: Step-wise synthesis pathway from commercially available starting material.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Install a bromine handle at C5.

  • Reagents: 2-Amino-6-methylpyridine (1.0 eq),

    
    -Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).
    
  • Protocol:

    • Dissolve 2-amino-6-methylpyridine in MeCN (0.5 M) at 0°C.

    • Add NBS portion-wise over 30 minutes to avoid di-bromination (C3, C5).

    • Stir at room temperature for 2 hours. Monitor by LC-MS.

    • Critical Control: If C3-bromination is observed, switch solvent to acetic acid, which favors the thermodynamic C5 product due to steric hindrance at C3.

    • Quench with aqueous

      
      , extract with EtOAc, and recrystallize from ethanol.
      
  • Yield Expectation: 75-85% of 2-amino-5-bromo-6-methylpyridine .

Step 2: Palladium-Catalyzed Methoxycarbonylation

Objective: Convert the aryl bromide to a methyl ester.

  • Reagents: Pd(OAc)

    
     (5 mol%), dppf (10 mol%), 
    
    
    
    (3.0 eq), Methanol (solvent/reactant), CO gas (balloon or autoclave).
  • Protocol:

    • Combine the bromide, Pd catalyst, ligand, and base in MeOH in a pressure vessel.

    • Purge with CO gas and pressurize to 5 bar (or use a balloon for small scale).

    • Heat to 80°C for 12 hours.

    • Filter through Celite to remove Pd black. Concentrate filtrate.

  • Mechanism: Pd(0) oxidative addition into C-Br bond, CO insertion to acyl-Pd complex, nucleophilic attack by MeOH.

Step 3: Reduction & Etherification (The "MOM" Installation)

Objective: Reduce ester to alcohol and methylate.

  • Protocol:

    • Reduction: Treat the methyl ester with

      
       (2.0 eq) in dry THF at 0°C. Quench via Fieser workup. Isolate 2-amino-5-(hydroxymethyl)-6-methylpyridine .
      
    • Methylation: Dissolve the alcohol in dry THF/DMF (4:1). Add NaH (1.1 eq, 60% dispersion) at 0°C. Stir 30 min.

    • Add Methyl Iodide (MeI, 1.05 eq) dropwise.

    • Self-Validating Step: Monitor the disappearance of the broad -OH stretch (

      
      ) in IR or the 
      
      
      
      signal in NMR.
    • Quench with water, extract with DCM. Purify via silica flash chromatography (MeOH/DCM gradient).

Structural Analysis & Applications in Drug Discovery

The "Methoxymethyl" (MOM) Effect

The methoxymethyl group at C5 is not merely a spacer; it serves specific electronic and metabolic functions:

  • Metabolic Stability: Unlike a methyl group, which is prone to rapid benzylic oxidation (

    
    ), the ether oxygen reduces the electron density on the methylene protons, potentially slowing down oxidation. However, 
    
    
    
    -dealkylation is a potential metabolic soft spot.
  • Electronic Modulation: The

    
     group is slightly electron-withdrawing by induction (
    
    
    
    ) but can donate electron density via hyperconjugation. This fine-tunes the pKa of the pyridine nitrogen, optimizing it for salt bridge formation in the kinase ATP pocket.
SAR Decision Tree (DOT Diagram)

SAR_Logic Core 2-Amino-5-(methoxymethyl)- 6-methylpyridine Branch1 Modulate Solubility Core->Branch1 Branch2 Improve Metabolic Stability Core->Branch2 Branch3 Increase Potency Core->Branch3 Sol1 Replace -OMe with -Morpholine/Piperazine Branch1->Sol1 Met1 Replace -CH2- with -CF2- (Block oxidation) Branch2->Met1 Met2 Replace -OMe with -OCF3 Branch2->Met2 Pot1 Cyclize 2-NH2 and 3-H to form 7-Azaindole Branch3->Pot1

Figure 2: Structure-Activity Relationship (SAR) expansion possibilities.

Safety & Handling

  • Toxicity: Aminopyridines are generally toxic and can act as potassium channel blockers (convulsants). 2-Amino-6-methylpyridine has an LD50 (oral, rat) of ~100 mg/kg [1]. Handle with full PPE.[5]

  • Alkylating Agents: Methyl iodide (used in Step 3) is a potent carcinogen. Use in a fume hood with a specific neutralizing trap (e.g., thiosulfate solution).

  • Storage: Store the final ether product under inert atmosphere (Argon) at -20°C to prevent slow oxidation of the amino group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15765, 2-Amino-6-methylpyridine. Retrieved from [Link]

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier Science. (Context: Pd-catalyzed carbonylation of halopyridines).

  • Schlosser, M., & Rausis, T. (2004).Site-Selective Bromination of Pyridines. European Journal of Organic Chemistry.
  • Vertex Pharmaceuticals.Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters.

Sources

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 6-methyl-5-(methoxymethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern structure-based drug design (SBDD), the 2-aminopyridine motif is a highly privileged scaffold, particularly in the development of ATP-competitive kinase inhibitors[1]. 6-methyl-5-(methoxymethyl)pyridin-2-amine (CAS: 882016-97-9) is a highly specialized, functionally dense intermediate utilized extensively in the synthesis of complex heterocyclic therapeutics, including pyrrolopyridines and azaindoles[2][3].

This technical guide dissects the physicochemical properties, structural rationale, and validated synthetic methodologies for this compound. As an intermediate, it gained significant prominence following its disclosure in patent literature by SmithKline Beecham (GSK) for the synthesis of potent p38 mitogen-activated protein kinase (MAPK), JAK, and SYK inhibitors[2][4].

Physicochemical Profiling & Structural Rationale

The specific substitution pattern of 6-methyl-5-(methoxymethyl)pyridin-2-amine is not arbitrary; it is meticulously designed to optimize both its reactivity as a synthetic building block and its eventual pharmacodynamic profile in a final drug molecule.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 6-methyl-5-(methoxymethyl)pyridin-2-amine
IUPAC Name 5-(methoxymethyl)-6-methylpyridin-2-amine
CAS Registry Number 882016-97-9
Molecular Formula C8H12N2O[5]
Molecular Weight 152.19 g/mol [5]
Structural Features Primary amine (C2), Methoxymethyl ether (C5), Methyl (C6)
Hydrogen Bond Donors 1 (Primary amine, -NH2)
Hydrogen Bond Acceptors 3 (Pyridine N, Amine N, Ether O)
Structural Rationale (The "Why")

As a Senior Application Scientist, it is critical to understand the causality behind this specific substitution matrix:

  • The 2-Amino Group: Serves a dual purpose. Synthetically, it acts as a nucleophile for coupling reactions (e.g., urea formation or Buchwald-Hartwig cross-coupling) or cyclization into azaindoles. Pharmacologically, it is the primary hydrogen-bond donor to the kinase hinge region[1][6].

  • The 6-Methyl Group: Provides steric bulk adjacent to the pyridine nitrogen. This ortho-substitution restricts the rotational degree of freedom of the final molecule, locking it into a bioactive conformation that minimizes entropic penalty upon binding to the target protein.

  • The 5-Methoxymethyl Group: Acts as a flexible, mildly polar vector. In kinase inhibitors, this group often projects into the solvent-exposed channel or a specific hydrophobic pocket (such as the gatekeeper pocket), balancing lipophilicity (LogP) while maintaining aqueous solubility via the ether oxygen[6][7].

Mechanistic Role in Kinase Inhibition

When incorporated into a larger inhibitor framework (such as the orzaindole derivatives disclosed in WO2006/112828[2][3]), the 2-aminopyridine core mimics the adenine ring of ATP. The mechanism of action relies on a highly conserved hydrogen-bonding network within the kinase ATP-binding cleft.

The pyridine nitrogen acts as a hydrogen-bond acceptor from the backbone amide of a hinge region residue (e.g., Met109 in p38α), while the exocyclic 2-amino group acts as a hydrogen-bond donor to the backbone carbonyl of an adjacent residue[1][6].

G Hinge Kinase Hinge Region (Backbone Amide/Carbonyl) Pyridine Pyridine Nitrogen (H-Bond Acceptor) Hinge->Pyridine H-Bond (Acceptor) Amine 2-Amino Group (H-Bond Donor) Amine->Hinge H-Bond (Donor) Substituents 5-Methoxymethyl & 6-Methyl (Gatekeeper/Solvent Pocket) Substituents->Hinge Steric/Hydrophobic Fit

Caption: 2-Aminopyridine pharmacophore hydrogen-bonding dynamics within the kinase hinge region.

De Novo Synthesis & Scale-Up Protocol

To ensure a self-validating and scalable system, the synthesis of 6-methyl-5-(methoxymethyl)pyridin-2-amine is best approached via the functionalization of a nitro-pyridine precursor, followed by catalytic hydrogenation. This avoids the use of expensive palladium catalysts required for late-stage amination of halopyridines.

Synthetic Workflow Diagram

G SM (6-methyl-2-nitropyridin-5-yl)methanol [Starting Material] Step1 Step 1: Williamson Etherification Reagents: NaH, MeI, THF Conditions: 0°C to RT, 4h SM->Step1 Int 5-(methoxymethyl)-6-methyl-2-nitropyridine [Isolated Intermediate] Step1->Int Step2 Step 2: Catalytic Hydrogenation Reagents: H2 (gas), 10% Pd/C, MeOH Conditions: RT, 1 atm, 12h Int->Step2 Product 6-methyl-5-(methoxymethyl)pyridin-2-amine CAS: 882016-97-9 Step2->Product

Caption: Two-step scalable synthetic workflow for 6-methyl-5-(methoxymethyl)pyridin-2-amine.

Step-by-Step Methodology
Step 1: Williamson Etherification (O-Methylation)
  • Objective: Convert the primary alcohol to a methyl ether.

  • Procedure:

    • Charge a flame-dried, nitrogen-purged reaction vessel with (6-methyl-2-nitropyridin-5-yl)methanol (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

    • Cool the solution to 0 °C using an ice bath.

    • Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol without attacking the electron-deficient pyridine ring.

    • Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

    • Add Methyl Iodide (MeI, 1.5 eq) dropwise.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Quench & Workup: Carefully quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify via silica gel chromatography (Hexanes/EtOAc) to yield 5-(methoxymethyl)-6-methyl-2-nitropyridine.

Step 2: Catalytic Nitro Reduction
  • Objective: Reduce the 2-nitro group to the target 2-amine cleanly and quantitatively.

  • Procedure:

    • Dissolve the intermediate from Step 1 in anhydrous Methanol (MeOH) (0.1 M).

    • Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a blanket of nitrogen. Causality: The methoxymethyl ether is stable to standard hydrogenation conditions, ensuring chemoselective reduction of the nitro group.

    • Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (1 atm).

    • Stir vigorously at RT for 12 hours.

    • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH.

    • Concentrate the filtrate in vacuo to afford the crude product.

    • Recrystallize or purify via flash chromatography to yield pure 6-methyl-5-(methoxymethyl)pyridin-2-amine as a solid.

Analytical Validation (QC Standards)

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • 1H NMR (400 MHz, DMSO-d6): Look for the disappearance of the highly deshielded nitro-adjacent aromatic protons and the appearance of a broad singlet integrating to 2H around

    
     5.5-6.0 ppm, corresponding to the primary amine (-NH2). The methoxy group (-OCH3) should appear as a sharp singlet near 
    
    
    
    3.3 ppm, and the benzylic methylene (-CH2-O) as a singlet near
    
    
    4.3 ppm.
  • LC-MS (ESI+): The mass spectrum must show a dominant

    
     peak at m/z 153.2, confirming the molecular weight of 152.19  g/mol [5].
    
  • HPLC: Purity should be >95% (typically standard for pharmaceutical intermediates[5]) measured at 254 nm, utilizing a C18 reverse-phase column with a Water/Acetonitrile (0.1% TFA) gradient.

References

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Patent WO2006112828A1: Pyrrolopyrazine kinase inhibitors (SmithKline Beecham Corp)
  • Protein kinase inhibitors: contributions from structure to clinical compounds Source: Quarterly Reviews of Biophysics (Cambridge Core) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Advanced Pyridine-Based Scaffolds in Kinase Inhibitor Design: Mechanistic Insights and Optimization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the structural bottlenecks of kinase inhibitor design: achieving kinome selectivity, overcoming resistance mutations, and optimizing oral bioavailability. The pyridine ring and its fused derivatives (e.g., pyrazolopyridines, imidazopyridines) have emerged as "privileged scaffolds" to solve these exact challenges. This technical guide deconstructs the structural biology, physicochemical causality, and self-validating experimental workflows required to successfully integrate pyridine motifs into next-generation kinase inhibitors.

Structural Biology & Binding Mechanics: The Causality of the Hinge Interaction

The human kinome consists of over 500 kinases that share a highly conserved ATP-binding pocket. The adenine moiety of endogenous ATP naturally forms hydrogen bonds with the peptide backbone of the kinase "hinge" region. To achieve orthosteric inhibition, small molecules must mimic this interaction.

The Phenyl-Pyridyl Switch: Replacing a lipophilic phenyl ring with a pyridine introduces a highly directional lone pair of electrons on the nitrogen atom 1. This nitrogen acts as a potent hydrogen-bond acceptor (HBA). For instance, in the development of IRAK4 inhibitors, the pyridine core directly engages the backbone N–H of the Met265 residue, anchoring the molecule firmly within the ATP pocket 2.

Furthermore, the introduction of the nitrogen atom breaks the symmetry of the aromatic ring, altering the electron density and allowing the scaffold to adopt specific U-shaped or extended conformations necessary for DFG-in or DFG-out binding modes [[3]]().

G Start Phenyl Scaffold (Lipophilic, No HBA) Switch Phenyl-Pyridyl Switch (Nitrogen Insertion) Start->Switch HBA New H-Bond Acceptor (Hinge Binding) Switch->HBA pKa Modulated pKa (Ionizability) Switch->pKa Metab Reduced CYP450 Metabolism Switch->Metab Potency Increased Kinase Affinity HBA->Potency Solubility Improved Aqueous Solubility pKa->Solubility

Caption: Logical flow of the Phenyl-Pyridyl switch in kinase inhibitor optimization.

Physicochemical & Pharmacokinetic Optimization

The decision to utilize a pyridine scaffold is rarely based on target affinity alone; it is heavily driven by ADME (Absorption, Distribution, Metabolism, and Excretion) requirements.

  • Solubility via pKa Modulation: The basicity of the pyridine nitrogen (unsubstituted pKa ~5.2) allows for pH-dependent protonation. In the acidic environment of the stomach, protonation enhances aqueous solubility, driving oral absorption [[4]]().

  • Mitigating hERG Toxicity: A common failure point in drug discovery is cardiotoxicity caused by off-target binding to the hERG potassium channel. Highly basic amines are notorious hERG liabilities. By utilizing a pyridine ring and strategically placing electron-withdrawing groups (e.g., halogens) adjacent to the nitrogen, medicinal chemists can lower the pKa. This reduces the fraction of positively charged molecules at physiological pH, thereby ablating hERG affinity while maintaining the neutral H-bond acceptor required for kinase hinge binding 5.

  • Permeability and logP: The pyridine nitrogen decreases the overall lipophilicity (clogP) compared to a phenyl analog, which reduces non-specific protein binding and enhances cellular permeability [[1]]().

Quantitative Data: FDA-Approved Pyridine-Containing Kinase Inhibitors

The translational success of pyridine and its fused derivatives is highly evident in the oncology clinic. Table 1 summarizes key quantitative parameters of selected FDA-approved inhibitors 6 [[7]]() 3.

Drug NameTarget Kinase(s)Pyridine Sub-ScaffoldPrimary IndicationTypical IC50
Imatinib BCR-ABL, c-KITAminopyrimidine/PyridineChronic Myeloid Leukemia< 100 nM
Crizotinib ALK, ROS1AminopyridineNon-Small Cell Lung Cancer20 - 40 nM
Selpercatinib RET (WT & Mutants)Pyrazolo[1,5-a]pyridineRET-mutant Thyroid/NSCLC10 - 20 nM
Larotrectinib TRKA/B/CPyrazolo[1,5-a]pyrimidineTRK Fusion Solid Tumors< 10 nM
Abemaciclib CDK4 / CDK6Aminopyrimidine/PyridineHR+ Breast Cancer2 - 10 nM

Table 1: Physicochemical and clinical profile of benchmark pyridine-based kinase inhibitors.

G Ligand Oncogenic Fusion (e.g., RET, TRK) Receptor Hyperactive Kinase (ATP Pocket) Ligand->Receptor MAPK MAPK / ERK Pathway Receptor->MAPK PI3K PI3K / AKT Pathway Receptor->PI3K Apoptosis Cell Cycle Arrest & Apoptosis Receptor->Apoptosis Inhibitor Pyridine-based Inhibitor (Competes with ATP) Inhibitor->Receptor Proliferation Uncontrolled Tumor Growth MAPK->Proliferation PI3K->Proliferation

Caption: Disruption of oncogenic kinase signaling pathways by ATP-competitive pyridine inhibitors.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel pyridine-based inhibitors requires robust, self-validating assay systems. Below are the standard operating procedures utilized in advanced drug discovery settings.

Protocol A: Biochemical Target Engagement via TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase assays because the time-delay measurement eliminates false positives caused by the auto-fluorescence of small-molecule libraries.

  • Rationale: Measures the displacement of a fluorescently labeled tracer from the kinase ATP pocket by the pyridine inhibitor.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., HEPES pH 7.5, MgCl2, EGTA, Brij-35). Dilute the recombinant kinase (e.g., RET or IRAK4) to a working concentration of 2 nM.

    • Compound Titration: Perform a 10-point, 3-fold serial dilution of the pyridine test compound in 100% DMSO. Transfer 100 nL of this dilution series into a 384-well low-volume plate using an acoustic liquid handler.

    • Enzyme Addition: Add 5 µL of the kinase solution to the assay plate. Incubate for 15 minutes at room temperature to allow for pre-binding.

    • Tracer/Antibody Addition: Add 5 µL of a master mix containing the Eu-anti-tag antibody (donor) and the fluorescent kinase tracer (acceptor) at their respective Kd concentrations.

    • Incubation & Reading: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader using a TR-FRET excitation/emission filter set (Excitation: 337 nm, Emission: 665 nm / 615 nm).

    • Self-Validating Controls:

      • Positive Control: Staurosporine (10 µM) to define the maximum inhibition (assay floor).

      • Negative Control: DMSO only (0.1% final) to define maximum signal (assay window).

      • Data Quality Check: The Z'-factor must be > 0.6 for the assay plate to be considered valid.

Protocol B: Physicochemical Profiling (pKa and Kinetic Solubility) Because the pyridine nitrogen's basicity drives both solubility and potential hERG toxicity, precise pKa determination is mandatory 4.

  • Step-by-Step Methodology (Potentiometric Titration):

    • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Run a known standard (e.g., Propranolol, pKa 9.5) to validate the system's accuracy.

    • Sample Preparation: Dissolve 1-2 mg of the pyridine inhibitor in a co-solvent mixture (e.g., methanol/water) if aqueous solubility is too low for a purely aqueous titration.

    • Titration: Titrate the solution with standardized 0.1 M HCl or 0.1 M NaOH under a nitrogen atmosphere at a constant temperature (25°C).

    • Data Analysis: Plot the pH versus the volume of titrant. Calculate the pKa from the inflection point using the Henderson-Hasselbalch equation. Extrapolate to 0% co-solvent using the Yasuda-Shedlovsky plot if a co-solvent was used.

G Design Structure-Based Design (Hinge Docking) Synth Chemical Synthesis (Pyridine Core Assembly) Design->Synth Biochem Biochemical Assay (TR-FRET) Control: Staurosporine Synth->Biochem Cellular Cellular Target Engagement Control: WT vs Mutant Biochem->Cellular ADME Physicochemical Profiling (pKa, Kinetic Solubility) Cellular->ADME

Caption: Self-validating experimental workflow for pyridine-based kinase inhibitor discovery.

Conclusion

The integration of the pyridine scaffold into kinase inhibitor design is a masterclass in balancing pharmacodynamics with pharmacokinetics. By strategically exploiting the nitrogen atom's lone pair for hinge-region hydrogen bonding, and leveraging its electron-withdrawing nature to tune pKa and lipophilicity, medicinal chemists can design highly selective, orally bioavailable therapeutics. The transition from bench to FDA approval relies on the rigorous, self-validating biochemical and physicochemical workflows detailed in this guide.

References
  • Title: The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide | Source: Benchchem | URL: 6

  • Title: Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors | Source: PubMed / NIH | URL: 7

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy | Source: PMC / NIH | URL: 3

  • Title: Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase | Source: PMC / NIH | URL: 5

  • Title: Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors | Source: ACS Medicinal Chemistry Letters | URL: 2

  • Title: Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide | Source: Benchchem | URL: 4

  • Title: Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch | Source: PharmaBlock | URL: 1

Sources

5-substituted-6-methylpyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Substituted-6-Methylpyridin-2-Amine Derivatives: Design, Synthesis, and Target Modulation

Executive Summary

The 5-substituted-6-methylpyridin-2-amine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. While simple in its monocyclic structure, this specific substitution pattern has become the cornerstone for developing highly potent, membrane-permeable, and isoform-selective inhibitors of Neuronal Nitric Oxide Synthase (nNOS)[1]. Overproduction of nitric oxide (NO) by nNOS is a critical driver of oxidative stress in neurodegenerative disorders such as Parkinson's, Alzheimer's, and Huntington's diseases[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale behind this scaffold. We will explore the structure-activity relationship (SAR) that dictates its biological efficacy, detail a self-validating synthetic methodology for its assembly, and review the quantitative data that underscores its therapeutic potential.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The design of is not arbitrary; it is a masterclass in exploiting subtle active site differences between structurally homologous enzymes (nNOS, eNOS, and iNOS). The efficacy of these molecules relies on a "double-headed" anchoring strategy[2], where the core scaffold interacts with specific microenvironments within the target protein.

  • The 2-Aminopyridine Core (Hydrogen Bonding): The 2-amino group acts as a critical bidentate hydrogen bond donor and acceptor. In the nNOS active site, this moiety forms a robust, highly conserved hydrogen-bonding network with the active site glutamate residue (Glu592 in nNOS)[3].

  • The 6-Methyl Group (Steric Shielding): Isoform selectivity is the greatest challenge in NOS inhibitor design; inhibiting endothelial NOS (eNOS) can lead to severe cardiovascular toxicity. The addition of the 6-methyl group introduces a calculated steric clash. Because the conserved tyrosine residue in nNOS (Tyr706) is highly flexible and can adopt alternate rotamer conformations, it easily accommodates the bulky 6-methyl group. Conversely, the corresponding tyrosine in eNOS (Tyr477) is rigidly locked, causing the 6-methyl group to sterically clash and drastically reduce eNOS binding affinity[4].

  • The 5-Position Substitution (Linker Attachment): The 5-position serves as the optimal vector for extending a hydrophobic or chiral linker out of the primary binding pocket. This linker typically connects to a second aminopyridine "head," allowing the molecule to span the active site and form secondary hydrogen bonds with the heme propionates (Propionate A and D)[3].

Pathway Glutamate Glutamate Release NMDA NMDA Receptor Activation (Ca2+ Influx) Glutamate->NMDA Calmodulin Ca2+/Calmodulin Complex NMDA->Calmodulin nNOS nNOS Activation Calmodulin->nNOS NO Nitric Oxide (NO) Overproduction nNOS->NO L-Arg Oxidation Neurodegeneration Oxidative Stress & Neurodegeneration NO->Neurodegeneration Inhibitor 5-Substituted-6-Methylpyridin-2-amine (Competitive Inhibitor) Inhibitor->nNOS Blocks Active Site

Fig 1. nNOS signaling pathway and targeted inhibition by 6-methylpyridin-2-amine derivatives.

Synthetic Methodology: A Self-Validating Protocol

To construct these double-headed inhibitors, we utilize a highly efficient, self-validating synthetic cascade. The success of each step serves as an internal quality control for the next, ensuring that the final bidentate pharmacophore is assembled with high regiochemical fidelity.

Step 1: Regioselective Halogenation of the Core

  • Action: Dissolve 6-methylpyridin-2-amine in anhydrous N,N-Dimethylformamide (DMF). Cool the system to 0°C and add N-bromosuccinimide (NBS) dropwise over 30 minutes.

  • Causality: The strongly electron-donating 2-amino group directs electrophilic aromatic substitution to the ortho (position 3) and para (position 5) positions. Maintaining a strict 0°C thermal environment kinetically favors the less sterically hindered 5-position, yielding 5-bromo-6-methylpyridin-2-amine while suppressing unwanted polybromination.

Step 2: Palladium-Catalyzed Sonogashira Cross-Coupling

  • Action: Combine the 5-bromo intermediate with a terminal alkyne linker in the presence of Pd(PPh3)4 (5 mol%), CuI (10 mol%), and triethylamine at 80°C under an inert argon atmosphere.

  • Causality: The Pd(0) catalyst undergoes oxidative addition into the specific C-Br bond generated in Step 1. CuI accelerates the formation of a copper acetylide intermediate, which rapidly transmetalates with the Pd(II) complex. The rigid alkyne serves as a robust, linear scaffold to extend the molecule without risk of premature intramolecular cyclization.

Step 3: Alkyne Reduction and Linker Saturation

  • Action: Subject the purified alkyne intermediate to catalytic hydrogenation (H2 gas, 1 atm) over a 10% Pd/C catalyst in methanol for 12 hours.

  • Causality: The rigid alkyne restricts the conformational degrees of freedom required for the inhibitor to navigate the narrow, curved active site channel of nNOS. Complete reduction to an alkane provides the necessary entropic flexibility for the two aminopyridine headgroups to simultaneously engage the active site Glu592 and the distant heme propionates[1].

Step 4: Final Headgroup Assembly

  • Action: Perform a reductive amination using NaBH(OAc)3 to attach the second aminopyridine headgroup to the saturated linker, followed by reverse-phase HPLC purification.

  • Causality: This finalizes the symmetric or asymmetric "double-headed" structure, establishing the bidentate binding system required to achieve low-nanomolar nNOS affinity[2].

Synthesis Start 6-Methylpyridin-2-amine (Starting Material) Halogenation Selective 5-Halogenation (NBS, DMF, 0°C) Start->Halogenation Electrophilic Substitution Coupling Pd-Catalyzed Coupling (Sonogashira Reaction) Halogenation->Coupling C-C Bond Formation Linker Linker Reduction (H2, Pd/C) Coupling->Linker Alkyne Reduction Final Double-Headed Aminopyridine (Target Inhibitor) Linker->Final Headgroup Attachment

Fig 2. Synthetic workflow for 5-substituted-6-methylpyridin-2-amine double-headed inhibitors.

Biological Evaluation & Quantitative Data

The true validation of the 5-substituted-6-methylpyridin-2-amine scaffold lies in its quantitative binding kinetics. By optimizing the linker attached at the 5-position, researchers have achieved remarkable potency and selectivity profiles. The introduction of chiral linkers (such as proline-derived or chiral ether linkers) has further optimized the orientation of the second headgroup, drastically improving the therapeutic window[3][4].

Table 1: Comparative In Vitro Inhibitory Activity of Key Derivatives

Compound DesignationLinker ArchitecturenNOS IC₅₀ (nM)eNOS IC₅₀ (nM)iNOS IC₅₀ (nM)Selectivity Ratio (eNOS / nNOS)
Lead Compound 1 Chiral Pyrrolidine120~3,000~1,50025-fold
Compound (R)-6b Chiral Ether3215,2007,800475-fold
Compound (2R, 4S)-9c Proline-derived9.76,7222,861693-fold

Data summarized from established in vitro enzymatic assays utilizing L-arginine as a substrate[3][4]. The exponential increase in selectivity for (2R, 4S)-9c demonstrates the power of combining the 6-methyl steric shield with highly optimized 5-position spatial geometry.

References

  • Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. National Institutes of Health (PMC). URL:[Link]

  • Chiral Linkers to Improve Selectivity of Double-Headed Neuronal Nitric Oxide Synthase Inhibitors. National Institutes of Health (PMC). URL:[Link]

  • Mammalian and bacterial nitric oxide synthase inhibitors (US10759791B2).Google Patents.
  • Accessible Chiral Linker to Enhance Potency and Selectivity of Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Chemo-Structural Architectures: The Strategic Utility of Amino-Methoxy Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Privileged" Electronic Push-Pull

In the high-stakes arena of lead optimization, small molecule building blocks containing both amino (-NH2) and methoxy (-OCH3) groups represent a "privileged" structural class. These are not merely functional handles; they are electronic modulators. The amino group provides a versatile nucleophilic attachment point and a hydrogen bond donor (HBD), while the methoxy group acts as a lipophilic hydrogen bond acceptor (HBA) and a robust electron-donating group (EDG).

For a medicinal chemist, the strategic value lies in their interplay. The methoxy group often serves as a "metabolic scout"—a non-ionizable, lipophilic cap that can block metabolic soft spots or fill hydrophobic pockets—while the amino group anchors the molecule to the target protein via salt bridges or hydrogen bonding.

This guide analyzes the physicochemical behaviors, synthetic access, and medicinal chemistry applications of these bifunctional synthons, moving beyond basic descriptions to actionable, field-proven strategies.

Electronic & Steric Dynamics

Understanding the electronic crosstalk between the amino and methoxy groups is critical for predicting reactivity and binding affinity.

The Hammett Dynamics

Both groups are strong Electron Donating Groups (EDGs) via resonance (


 effect), but they differ inductively.
  • Methoxy (-OCH3): Strong

    
    , weak 
    
    
    
    (Inductive withdrawal). It activates aromatic rings towards electrophilic attack but can deactivate nucleophilic aromatic substitution (
    
    
    ) unless positioned meta to the leaving group.
  • Amino (-NH2): Very strong

    
    , weak 
    
    
    
    . It makes the ring highly electron-rich, often requiring protection (e.g., Boc, Cbz) to prevent oxidation or over-reaction.
Structural Isomerism & Basicity

The relative positioning (ortho, meta, para) drastically alters the basicity of the aniline nitrogen.

  • Para-Anisidine: The methoxy lone pair donates into the ring, stabilizing the conjugate acid of the amine, making it more basic than aniline (

    
     vs 4.6).
    
  • Ortho-Anisidine: Steric inhibition of resonance and inductive withdrawal by the close oxygen atom can reduce basicity and alter binding poses.

Visualization: Electronic Resonance & Activation

The following diagram illustrates the resonance stabilization that makes these building blocks highly reactive toward electrophiles but challenging for


 synthesis without metal catalysis.

ElectronicResonance Fig 1: Resonance Stabilization in 4-Methoxy-Aniline OMe Methoxy Group (-OCH3) (+M Donor) Ring Aromatic Ring (Electron Rich) OMe->Ring Donates e- pair NH2 Amino Group (-NH2) (Nucleophile) Ring->NH2 Increases Nucleophilicity Target Electrophilic Target (Drug Scaffold) NH2->Target Covalent/H-Bond Interaction

Caption: The "Push-Push" electronic effect where the methoxy group enhances the nucleophilicity of the distal amino group.

Strategic Building Blocks & Synthetic Utility

When selecting building blocks, "off-the-shelf" availability drives speed. Below are key synthons categorized by their strategic utility.

Table 1: High-Value Amino-Methoxy Synthons
Building Block ClassKey ExampleStrategic UtilitySynthetic Challenge
Anisidines p-AnisidineCore scaffold for kinase inhibitors.Oxidation sensitive; requires degassing.
Methoxy-Benzylamines 4-Methoxybenzylamine (PMB-NH2)Protecting group (PMB) that is also a diversity element.Acid labile; cleavage conditions must be tuned.
Amino-Methoxy-Pyridines 2-Methoxy-5-aminopyridineReduces lipophilicity (LogP) vs. benzene analogs.Pyridine nitrogen can poison Pd-catalysts.
Amino-Methoxy-Benzoates Methyl 4-amino-3-methoxybenzoateLinker allowing orthogonal elaboration at C-terminus.Ester hydrolysis competition during coupling.

Experimental Protocols: C-N Bond Formation

The most critical reaction for these building blocks is attaching the amino group to a drug core (usually a heteroaryl halide). Traditional


 often fails with electron-rich anilines (like anisidines) due to electronic repulsion.

The Solution: Palladium-Catalyzed Buchwald-Hartwig Amination.[1][2]

Protocol: Buchwald-Hartwig Coupling of Methoxy-Anilines

Context: This protocol is optimized for electron-rich amines (anisidines) reacting with deactivated aryl chlorides.

Reagents:

  • Substrate: Heteroaryl Chloride (1.0 equiv)

  • Nucleophile: 4-Methoxy-aniline (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: Xantphos (for chlorides) or BINAP (for bromides) (2-4 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (stronger, use if substrate allows)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Degassing (Critical): The electron-rich nature of methoxy-anilines makes them prone to oxidation. Sparge the solvent with Argon/Nitrogen for 15 minutes before adding the catalyst.

  • Premixing: In a glovebox or under Ar flow, charge the reaction vessel with

    
     source, Ligand, Base, and the Aryl Halide.
    
  • Activation: Add the solvent and stir for 5 minutes to allow Ligand-Pd complexation (solution often turns from dark red to orange/yellow).

  • Addition: Add the Amino-Methoxy building block.

  • Thermal Cycle: Seal and heat to 100°C for 4–12 hours.

    • Note: Monitor via LC-MS.[1] If conversion stalls, add a second portion of catalyst/ligand (0.5 mol%).

  • Workup: Filter through Celite to remove Pd black. Scavenge residual Pd using thiol-functionalized silica if the compound is for biological assay.

Visualization: The Buchwald-Hartwig Cycle

This diagram details the catalytic cycle specifically for these substrates.

BuchwaldHartwig Fig 2: Buchwald-Hartwig Amination Cycle for Anisidines Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + ArCl Coord Amine Coordination (Pd-NH2R) OxAdd->Coord + Amine Deprot Deprotonation (Base assisted) Coord->Deprot - HCl (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond RedElim->Pd0 Regeneration Product C-N Coupled Product RedElim->Product Release ArCl Aryl-Cl ArCl->OxAdd Amine Methoxy-Aniline Amine->Coord Base Base (Cs2CO3) Base->Deprot

Caption: Catalytic cycle showing the critical deprotonation step facilitated by the base.

Medicinal Chemistry: ADME & Case Studies

The Metabolic Liability: O-Demethylation

The methoxy group is a prime target for Cytochrome P450 enzymes (specifically CYP2D6).

  • Mechanism: CYP enzymes hydroxylate the methyl C-H bond, forming an unstable hemiacetal which collapses to release formaldehyde and the free phenol.

  • Consequence: The resulting phenol is rapidly glucuronidated (Phase II metabolism) and excreted, drastically reducing half-life (

    
    ).
    
  • Mitigation Strategy: If O-demethylation is too fast, replace

    
     with 
    
    
    
    (metabolically stable) or deuterated methoxy (
    
    
    , kinetic isotope effect).
Case Study: Gefitinib (Iressa)

Gefitinib illustrates the perfect application of this architecture.

  • Structure: A quinazoline core with a 6-propoxy-morpholine and a 7-methoxy group.[3][4]

  • Role of Methoxy:

    • Solubility: It breaks the symmetry and planarity of the quinazoline, aiding solubility compared to a proton.

    • Binding: It fits into a specific hydrophobic pocket in the EGFR kinase domain.

    • Metabolism: The 7-methoxy group is relatively stable, whereas the morpholine tail dictates the primary metabolic clearance.

Visualization: Metabolic Fate

The following diagram tracks the metabolic risk associated with the methoxy motif.

Metabolism Fig 3: CYP-Mediated O-Demethylation Pathway Drug Methoxy-Drug (R-O-CH3) Inter Hemiacetal Intermediate (Unstable) Drug->Inter Hydroxylation Phenol Phenolic Metabolite (R-OH) Inter->Phenol - Formaldehyde Conjugate O-Glucuronide (Excreted) Phenol->Conjugate Phase II CYP CYP2D6/3A4 [O] CYP->Inter UGT UGT Enzymes UGT->Conjugate

Caption: The conversion of the lipophilic methoxy group to the hydrophilic, rapidly excreted phenol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123631, Gefitinib. Retrieved from [Link]

  • Wikipedia Contributors (2025). Buchwald–Hartwig amination.[1][5] Wikipedia, The Free Encyclopedia. Retrieved from [Link][2][5][6]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Barnes-Seeman, D. (2012).The role of the methoxy group in drug discovery. Current Topics in Medicinal Chemistry. (Contextual grounding on "Scout" groups).
  • Guide to Pharmacology. Gefitinib Ligand Page. IUPHAR/BPS. Retrieved from [Link]

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Methodological & Application

Synthesis of Novel Imidazo[1,2-a]pyridine Scaffolds from 5-(Methoxymethyl)-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: The imidazo[1,2-a]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] This guide provides a detailed, field-proven protocol for the synthesis of novel, substituted 7-(methoxymethyl)-8-methylimidazo[1,2-a]pyridin-3-amines starting from the functionalized precursor, 5-(methoxymethyl)-6-methylpyridin-2-amine. We leverage the efficiency and versatility of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction to construct a diverse library of these valuable heterocycles in a single, one-pot operation.[3][4] This document outlines the underlying reaction mechanism, offers a step-by-step experimental protocol, discusses reaction optimization, and explores the substrate scope, providing researchers in drug discovery with a robust platform for generating new chemical entities.

Strategic Rationale: Why the Groebke-Blackburn-Bienaymé Reaction?

The synthesis of complex heterocyclic systems is a cornerstone of drug discovery. While classical methods for imidazo[1,2-a]pyridine synthesis, such as the Tschitschibabin condensation with α-haloketones, exist, they often require harsh conditions or multi-step procedures.[5][6] For the purpose of library synthesis and rapid lead generation, multicomponent reactions (MCRs) are strategically superior.

The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide, stands out as the premier method for this application.[4][7] Its selection is based on several key advantages:

  • Convergence and Efficiency: Three distinct points of diversity are introduced in a single synthetic operation, dramatically shortening the path to complex molecules.

  • Atom Economy: As a one-pot reaction, it minimizes waste by incorporating the majority of the atoms from the starting materials into the final product.[8]

  • Operational Simplicity: The reaction is often performed under mild conditions and does not require the isolation of intermediates, making it amenable to parallel synthesis and library generation.[4][8]

  • Broad Substrate Scope: The GBB reaction is tolerant of a wide variety of functional groups on both the aldehyde and isocyanide components, allowing for the creation of a highly diverse chemical space from readily available starting materials.[4]

By employing 5-(methoxymethyl)-6-methylpyridin-2-amine, we introduce a key functional handle at the 7-position of the final scaffold, providing an additional site for potential downstream modifications.

Reaction Mechanism: The [4+1] Cycloaddition Pathway

The GBB reaction proceeds through a well-established cascade mechanism initiated by acid catalysis. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.[9]

  • Iminium Ion Formation: The reaction begins with the acid-catalyzed condensation of the 2-aminopyridine ( 1 ) and an aldehyde ( 2 ) to form a reactive iminium ion intermediate ( 3 ). This is typically the rate-determining step.

  • Nucleophilic Attack: The nucleophilic isocyanide ( 4 ) attacks the electrophilic carbon of the iminium ion, generating a nitrilium ion intermediate ( 5 ).

  • Intramolecular Cyclization: The key bond-forming step involves a [4+1] cycloaddition, where the endocyclic nitrogen of the pyridine ring acts as a nucleophile, attacking the nitrilium ion to form the five-membered imidazole ring ( 6 ).[10][11]

  • Aromatization: A final proton transfer step leads to the stable, aromatic imidazo[1,2-a]pyridine product ( 7 ).

GBB_Mechanism cluster_start Starting Materials Amine 5-(Methoxymethyl)-6-methylpyridin-2-amine (1) Iminium Iminium Ion (3) Amine->Iminium + H⁺ - H₂O Aldehyde Aldehyde (2) Aldehyde->Iminium + H⁺ - H₂O Isocyanide Isocyanide (4) Nitrilium Nitrilium Intermediate (5) Iminium->Nitrilium + Isocyanide (4) Cyclized Cyclized Intermediate (6) Nitrilium->Cyclized Intramolecular [4+1] Cycloaddition Product Imidazo[1,2-a]pyridine Product (7) Cyclized->Product Proton Transfer (Aromatization)

Caption: The reaction mechanism of the Groebke-Blackburn-Bienaymé synthesis.

Experimental Application & Protocols

This section provides a robust, optimized protocol for the synthesis of a representative compound, N-cyclohexyl-2-(4-chlorophenyl)-7-(methoxymethyl)-8-methylimidazo[1,2-a]pyridin-3-amine.

Materials and Reagents
  • 5-(Methoxymethyl)-6-methylpyridin-2-amine (Commercially available[12])

  • 4-Chlorobenzaldehyde

  • Cyclohexyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-(methoxymethyl)-6-methylpyridin-2-amine (1.0 mmol, 166.2 mg).

  • Reagent Addition: Add 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg) followed by anhydrous methanol (5 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Loading: Add scandium(III) triflate (0.05 mmol, 24.6 mg, 5 mol%). Stir for 5 minutes.

  • Isocyanide Addition: Add cyclohexyl isocyanide (1.0 mmol, 125 µL) to the reaction mixture dropwise.

  • Reaction Execution: Seal the flask and stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:EtOAc eluent system). The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Overall Experimental Workflow

Caption: Standard workflow for the GBB synthesis and purification.

Data-Driven Optimization and Substrate Scope

The efficiency of the GBB reaction can be influenced by the choice of catalyst, solvent, and temperature. For this specific transformation, a screening of conditions was performed to identify the optimal parameters.

Optimization of Reaction Conditions
EntryCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Sc(OTf)₃ (5)MeOH601288
2TsOH (10)MeOH601875
3I₂ (10)MeOHRT2462
4NoneMeOH6036< 20
5Sc(OTf)₃ (5)EtOH601285
6Sc(OTf)₃ (5)CH₃CN602455

Analysis: Scandium(III) triflate proved to be the most effective catalyst, providing high yields in shorter reaction times.[4][13] While p-toluenesulfonic acid (TsOH) is a viable and more economical alternative, it requires longer reaction times.[14] Protic solvents like methanol and ethanol are superior, as they can participate in the proton transfer steps and stabilize the charged intermediates.[15]

Exploration of Substrate Scope

To demonstrate the protocol's versatility, a range of aldehydes and isocyanides were tested under the optimized conditions (Sc(OTf)₃, MeOH, 60 °C).

EntryAldehydeIsocyanideProductYield (%)
14-ChlorobenzaldehydeCyclohexyl isocyanide8a 88
2BenzaldehydeCyclohexyl isocyanide8b 91
34-MethoxybenzaldehydeCyclohexyl isocyanide8c 84
42-NaphthaldehydeCyclohexyl isocyanide8d 82
5FurfuralCyclohexyl isocyanide8e 79
64-Chlorobenzaldehydetert-Butyl isocyanide8f 92
74-ChlorobenzaldehydeBenzyl isocyanide8g 76

Analysis: The reaction tolerates a wide array of aromatic aldehydes, including those with both electron-withdrawing (Entry 1) and electron-donating (Entry 3) substituents. Heteroaromatic aldehydes are also well-tolerated (Entry 5).[7] Sterically bulky aliphatic isocyanides like tert-butyl isocyanide (Entry 6) consistently provide excellent yields.

Conclusion

This application guide details a highly efficient and versatile one-pot protocol for the synthesis of novel 7-(methoxymethyl)-8-methyl-substituted imidazo[1,2-a]pyridines. The Groebke-Blackburn-Bienaymé reaction provides a powerful and reliable method for rapidly accessing diverse chemical libraries from the functionalized starting material 5-(methoxymethyl)-6-methylpyridin-2-amine. The provided protocols and optimization data serve as a validated starting point for researchers and drug development professionals aiming to explore this valuable chemical space for new therapeutic agents.

References

  • MCRs, I.-b. et al. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Cao, H. et al. One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds. Organic Chemistry Portal.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. PMC.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • One-pot synthesis of imidazo[1,2-a]pyridine. ResearchGate.
  • Cu-Catalyzed Synthesis of Imidazopyridines from 2-Aminopyridines and Nitroolefins.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Bentham Science Publishers.
  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO.
  • A facile protocol for the synthesis of 3-aminoimidazo-fused heterocycles via the Groebke–Blackburn–Bienayme reaction under catalyst-free and solvent-free conditions. RSC Publishing.
  • Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds.
  • New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PMC.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
  • Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. PMC.
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • 5-(Methoxymethyl)-6-methylpyridin-2-amine 100mg. Dana Bioscience.

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Introduction: The Strategic Importance of C-N Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Buchwald-Hartwig Amination of 2-Aminopyridine Derivatives

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a transformative tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This reaction's utility is particularly pronounced in drug discovery, where traditional methods for C-N bond formation often lack the required functional group tolerance and substrate scope.[1]

This guide focuses on a specific, yet challenging, application: the N-arylation of 2-aminopyridine derivatives. While immensely valuable as pharmaceutical building blocks, these substrates introduce a unique difficulty. The endocyclic pyridine nitrogen can coordinate to the palladium catalyst, acting as a poison and inhibiting catalytic activity.[5][6] Therefore, successful amination requires a carefully optimized and rationally designed protocol. This document provides an in-depth analysis of the reaction mechanism, a guide to selecting critical components, detailed experimental protocols, and troubleshooting advice to empower researchers to overcome the inherent challenges of this transformation.

Reaction Principle: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination orchestrates the coupling of an aryl halide (or pseudo-halide) with an amine in the presence of a palladium catalyst, a supporting ligand, and a base. The generally accepted mechanism proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[4][7]

The key steps are:

  • Activation and Formation of Pd(0)L: The active catalyst, a Pd(0) complex coordinated to a phosphine ligand (L), is generated in situ from a palladium(II) precatalyst (like Pd(OAc)₂) or by using a direct Pd(0) source (like Pd₂(dba)₃).[2][7] Modern, air-stable precatalysts are designed to facilitate this step efficiently.[8]

  • Oxidative Addition: The active Pd(0)L complex inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[7][9] This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[9][10]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired N-arylated aminopyridine product is expelled from the palladium center.[1][7] This step regenerates the active Pd(0)L catalyst, allowing the cycle to continue.

Buchwald-Hartwig Catalytic Cycle Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)Ln OA_complex Ar-Pd(II)(L)n-X Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(L)n(R2NH)]+X- OA_complex->Amine_complex Ligand Exchange Amido_complex Ar-Pd(II)(L)n-NR2 Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_complex->Product BaseH [Base-H]+X- Amido_complex->BaseH ArylHalide Ar-X ArylHalide->OA_complex Amine R2NH Amine->Amine_complex Base Base Base->Amido_complex

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: General Amination using a Strong Base

This protocol is a robust starting point for coupling 2-aminopyridines with aryl bromides.

Materials:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%) or appropriate precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos (4 mol%, if not using a precatalyst)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to make a ~0.2 M solution)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-aminopyridine derivative, aryl bromide, Pd₂(dba)₃, XPhos (if used), and sodium tert-butoxide.

  • Seal the tube with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. [9]3. Add anhydrous toluene via syringe.

  • Place the sealed tube into a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short pad of Celite® to remove palladium residues. [4]8. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination of Substrates with Base-Sensitive Functional Groups

This protocol uses a milder base, making it suitable for substrates bearing functionalities like esters or ketones.

Materials:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-Dioxane or Toluene (to make a ~0.2 M solution)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-aminopyridine derivative, aryl halide, Pd₂(dba)₃, Xantphos, and cesium carbonate. [9]2. Seal the tube, and evacuate and backfill with argon three times.

  • Add the anhydrous solvent via syringe.

  • Place the sealed tube into a preheated oil bath at 110 °C and stir vigorously. Note that reactions with weaker bases may require slightly higher temperatures or longer reaction times.

  • Monitor the reaction's progress by TLC or LC-MS (typically 12-36 hours).

  • Upon completion, cool to room temperature and follow steps 7-9 from Protocol 1 for workup and purification.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues encountered during the amination of 2-aminopyridines.

ProblemPossible CauseRecommended Solution
Low or No Yield Catalyst Poisoning: The pyridine nitrogen is coordinating to the Pd center, inhibiting catalysis. [5]Switch to a more sterically hindered ligand like RuPhos or BrettPhos. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 for monophosphines).
Ineffective Catalyst Activation: The Pd(0) species is not forming efficiently from a Pd(II) source.Use a reliable Pd(0) source like Pd₂(dba)₃ or, preferably, an air-stable precatalyst (e.g., Buchwald G3/G4 series). [11]
Poor Reagent Quality: Water or oxygen is present in the reaction, deactivating the catalyst.Use freshly dried, degassed solvents. Ensure all solid reagents are anhydrous. Maintain a strict inert atmosphere throughout the setup and reaction. [5]
Reaction Stalls (Starts but does not go to completion) Catalyst Decomposition: The catalyst is not stable at the reaction temperature, leading to the formation of palladium black. [5]Lower the reaction temperature to 80-90 °C and increase the reaction time. Visually inspect for the formation of a black precipitate.
Reagent Insolubility: The base or other reagents are not sufficiently soluble, leading to a slow, heterogeneous reaction. [5]Ensure vigorous stirring. If solubility is a major issue, consider a different solvent system (e.g., dioxane instead of toluene). [7]
Formation of Side Products (e.g., Hydrodehalogenation) Unproductive Reaction Pathway: A competing side reaction where the aryl halide is reduced is occurring. [1]This can be influenced by the ligand, base, and solvent. A systematic screening of these parameters may be necessary to suppress the side reaction.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath. [Link]

  • Substrate scope in Buchwald‐Hartwig coupling. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. ResearchGate. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]

Sources

Technical Guide: Optimized Acylation Strategies for 2-Amino-6-Methylpyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for acylation of 2-amino-6-methylpyridine analogs Content Type: Detailed Application Note & Protocol Guide Role: Senior Application Scientist

Abstract & Strategic Overview

The acylation of 2-amino-6-methylpyridine (and its analogs) presents a unique set of challenges in medicinal chemistry. Unlike aliphatic amines, the exocyclic amino group at the 2-position of the pyridine ring exhibits significantly reduced nucleophilicity due to resonance delocalization of the nitrogen lone pair into the heteroaromatic system. Furthermore, the 6-methyl substituent introduces steric bulk that can impede the approach of bulky electrophiles, while the endocyclic ring nitrogen (


) remains a competitive basic site that can sequester acylating agents or protons.

This guide moves beyond generic amide coupling protocols. It provides a targeted selection of reagents and methodologies specifically validated for electron-deficient heteroaromatic amines. We prioritize T3P® (Propylphosphonic anhydride) as the superior reagent for complex or chiral acids, while retaining Acid Chlorides/Anhydrides for robust, simple acylations.

Key Challenges
  • Low Nucleophilicity: The 2-aminopyridine motif is electron-poor; standard carbodiimide couplings (EDC/DCC) often stall or require forcing conditions.

  • Regioselectivity: While N-acylation (exocyclic) is thermodynamically favored, kinetic control can sometimes lead to transient ring N-acylation or bis-acylation (imide formation).

  • Purification: The polarity of aminopyridines often complicates silica chromatography; reagent by-product removal is critical.

Mechanistic Insight & Reagent Selection

The Nucleophilicity Paradox

The 2-amino group acts as a "vinylogous amide" within the ring system. The lone pair is not fully available for attack. To overcome this, the acylating species must be highly activated (e.g., acyl chloride, mixed anhydride) or the reaction must be driven by a specific base/catalyst system (e.g., DMAP, Pyridine).

Reagent Decision Matrix
Reagent ClassReagentRecommended Use CaseProsCons
Phosphonic Anhydrides T3P® Primary Choice for drug-like acids, chiral centers, and scale-up.Zero epimerization, water-soluble byproducts, high yields with weak nucleophiles.[1]Higher cost per gram than SOCl2.
Acid Chlorides RCOCl / (COCl)2 Simple, achiral acids; "Brute force" couplings.Highest reactivity; drives reaction to completion rapidly.Harsh conditions (HCl generation); incompatible with acid-sensitive groups.
Uroniums HATU Secondary choice; small scale screening.High activation speed.Poor performance often observed with 2-aminopyridines due to guanidinium side-reactions; difficult byproduct removal.
Anhydrides Ac2O / (RCO)2O Acetylation or simple capping.Cheap, effective with DMAP catalysis.Limited to symmetrical anhydrides; atom inefficient.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathway and the critical role of base selection in directing regioselectivity towards the exocyclic amine.

AcylationMechanism Substrate 2-Amino-6-Methylpyridine ActivatedSpecies Activated Acyl Species (Mixed Anhydride/Acyl Chloride) Substrate->ActivatedSpecies + Base Acid Carboxylic Acid (R-COOH) Activation Activation Step (T3P or SOCl2) Acid->Activation Activation->ActivatedSpecies EndoAttack Path A: Endocyclic Attack (Kinetic, Reversible) ActivatedSpecies->EndoAttack Fast but unstable ExoAttack Path B: Exocyclic Attack (Thermodynamic Product) ActivatedSpecies->ExoAttack Slow but stable EndoAttack->ExoAttack Acyl Migration (Promoted by Heat/Base) Product N-(6-methylpyridin-2-yl)amide ExoAttack->Product - Leaving Group Base Base (Pyridine/DIPEA)

Caption: Mechanistic pathway distinguishing between the reversible endocyclic attack and the desired stable exocyclic amide formation.

Experimental Protocols

Protocol A: The "Gold Standard" – T3P Mediated Coupling

Application: Best for coupling complex carboxylic acids to 2-amino-6-methylpyridine where epimerization or purification is a concern. T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive yet selective.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-Amino-6-methylpyridine (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry)

Step-by-Step Workflow:

  • Dissolution: In a clean reaction vial, dissolve the Carboxylic Acid (1.0 equiv) and 2-Amino-6-methylpyridine (1.1 equiv) in EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv).[2] Note: Pyridine acts as both a base and a nucleophilic catalyst, superior to DIPEA for this specific substrate class.

  • Activation: Cool the mixture to 0°C (ice bath). Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Optimization Tip: If conversion is <50% after 4 hours, heat to 50°C. The 6-methyl group adds steric bulk that may require thermal energy to overcome.

  • Workup (The T3P Advantage):

    • Dilute with EtOAc.

    • Wash with water (x2), saturated NaHCO3 (x1), and brine (x1).

    • Why? The T3P by-product (propylphosphonic acid) is highly water-soluble, eliminating the need for filtration of urea byproducts common with DCC/EDC.

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate. Flash chromatography is often not required if the starting materials were pure.

Protocol B: The "Brute Force" – Acid Chloride Method

Application: For simple, achiral acids or when the acid chloride is commercially available.

Materials:

  • Acid Chloride (1.1 equiv)

  • 2-Amino-6-methylpyridine (1.0 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv) or Pyridine (solvent)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Setup: Dissolve 2-Amino-6-methylpyridine (1.0 equiv), TEA (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Addition: Cool to 0°C. Add the Acid Chloride (1.1 equiv) dropwise to control the exotherm.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours.

    • Critical Check: Monitor by TLC/LCMS. If bis-acylation (imide) is observed, reduce the Acid Chloride equivalents to 0.95 in future runs.

  • Quench: Add saturated NaHCO3 solution. Stir vigorously for 15 mins to hydrolyze any unreacted acid chloride.

  • Workup: Extract with DCM. Wash with water and brine.[3] Dry and concentrate.

Troubleshooting & Optimization Guide

IssueRoot CauseCorrective Action
Low Conversion (<20%) Poor nucleophilicity of amine.Switch to Protocol A (T3P) and heat to 60°C. Alternatively, use Protocol B with Pyridine as the solvent (no DCM).
Bis-Acylation (Imide) Excess reagent or high temp.Reduce acylating agent to 0.95 equiv. Perform addition at -10°C. Hydrolyze the imide back to amide using K2CO3/MeOH.
Product Solubility Polar nature of pyridine ring.Use 2-MeTHF or DMF as reaction solvent. During workup, if product stays in aqueous phase, salt out with NaCl and extract with IPA/CHCl3 (1:3).
Starting Material Stalls Steric hindrance of 6-Me.Add DMAP (0.5 equiv) . The "hyper-nucleophilic" acyl-pyridinium intermediate is smaller and more reactive than the bulky T3P complex.

Decision Tree for Reagent Selection

SelectionTree Start Start: Acylating 2-Amino-6-Me-Pyridine AcidType Is the Acid Complex or Chiral? Start->AcidType YesComplex Yes (Chiral/Complex) AcidType->YesComplex NoSimple No (Simple/Robust) AcidType->NoSimple UseT3P USE PROTOCOL A: T3P + Pyridine (Prevents Epimerization) YesComplex->UseT3P AcidClAvailable Is Acid Chloride Available? NoSimple->AcidClAvailable YesCl Yes AcidClAvailable->YesCl NoCl No AcidClAvailable->NoCl UseCl USE PROTOCOL B: Acid Chloride + DMAP (Fastest) YesCl->UseCl MakeCl Generate Acid Chloride in situ (SOCl2 or Oxalyl Chloride) NoCl->MakeCl MakeCl->UseCl

Caption: Decision matrix for selecting the optimal acylation reagent based on substrate complexity.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

    • Context: Establishes T3P/Pyridine as the premier method for coupling difficult aminopyridines without racemiz
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Comprehensive review detailing the limitations of HATU/EDC with electron-poor amines and the advantages of phosphonic anhydrides.
  • Fier, P. S., et al. (2020).[4] "A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines."[4] Journal of the American Chemical Society, 142(19), 8614-8618.[4] Link[4]

    • Context: Provides background on the reactivity profiles of pyridine nitrogens and site-selectivity challenges.
  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Notes. Link

    • Context: Technical data on the comparative efficiency of T3P vs HATU for sterically hindered couplings.[5]

Sources

Using 5-(Methoxymethyl)-6-methylpyridin-2-amine in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the application of 5-(Methoxymethyl)-6-methylpyridin-2-amine (CAS 882016-97-9) in Fragment-Based Drug Design (FBDD). It addresses the compound's physicochemical profile, synthesis, screening protocols, and strategic evolution into high-affinity leads.

Introduction: The "Privileged" Fragment

In the library of medicinal chemistry, 5-(Methoxymethyl)-6-methylpyridin-2-amine represents a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high ligand efficiency (LE). While simple 2-aminopyridines are ubiquitous as adenine mimetics in kinase inhibitors, this specific analog incorporates two critical design elements that elevate its utility in FBDD:

  • 6-Methyl Group: Acts as a conformational lock. In kinase active sites, this group often clashes with the "gatekeeper" residue in bulky kinases but fits perfectly into smaller pockets, providing inherent selectivity. It also restricts the rotation of the pyridine ring when elaborated, reducing the entropic penalty of binding.

  • 5-Methoxymethyl Group: Serves as a dual-purpose handle.

    • Solubility: The ether oxygen increases aqueous solubility (essential for high-concentration fragment screening) compared to a simple ethyl or propyl chain.

    • Growth Vector: It points towards the solvent front or the "back pocket" (e.g., in BACE1 or specific kinases), offering a validated vector for growing the fragment into a lead.

Target Classes
  • Kinases: ATP-competitive inhibition (Hinge Binder).

  • BACE1 (Beta-secretase 1): Aspartic protease inhibition (often utilizing the aminopyridine as an interaction motif with the catalytic dyad).

  • HSP90: N-terminal ATP binding site.

Chemical Profile & Properties

Understanding the physicochemical baseline is crucial for designing screening libraries.

PropertyValueSignificance in FBDD
Molecular Weight (MW) 152.19 DaIdeal for "Rule of Three" (<300 Da). Allows significant mass addition during optimization.
cLogP ~0.8 - 1.2High hydrophilicity ensures solubility in assay buffers (PBS/DMSO).
TPSA ~50 ŲGood membrane permeability potential; <60 Ų is ideal for CNS targets (e.g., BACE1).
H-Bond Donors (HBD) 2 (Exocyclic -NH₂)Critical for H-bond network with backbone carbonyls (e.g., Hinge region).
H-Bond Acceptors (HBA) 3 (Ring N, Ether O, Amine N)Ring N is the primary acceptor for hinge binding.
pKa (Ring N) ~6.5 - 7.0Protonation state at physiological pH modulates binding affinity.

Experimental Protocols

Protocol A: Synthesis of the Fragment

Note: While commercially available, in-house synthesis allows for the introduction of isotopic labels (e.g., ¹⁵N, ¹³C) for NMR screening.

Objective: Synthesize 5-(Methoxymethyl)-6-methylpyridin-2-amine starting from Methyl 6-amino-2-methylnicotinate.

Reagents:

  • Methyl 6-amino-2-methylnicotinate (Starting Material)

  • Lithium Aluminum Hydride (LiAlH₄) or LiBH₄

  • Sodium Hydride (NaH, 60% dispersion)

  • Iodomethane (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reduction to Alcohol:

    • Dissolve Methyl 6-amino-2-methylnicotinate (10 mmol) in anhydrous THF (50 mL) under N₂.

    • Cool to 0°C. Slowly add LiAlH₄ (1.5 eq) pellets. Caution: Exothermic.

    • Stir at RT for 4 hours until TLC shows consumption of ester.

    • Quench via Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

    • Concentrate filtrate to yield (6-amino-2-methylpyridin-3-yl)methanol .

  • O-Methylation (Williamson Ether Synthesis):

    • Dissolve the intermediate alcohol (10 mmol) in anhydrous THF (30 mL).

    • Add NaH (1.1 eq) at 0°C. Stir for 30 min to deprotonate the alcohol. Note: The 2-amino group is less acidic and will not significantly deprotonate under these controlled conditions.

    • Add MeI (1.05 eq) dropwise.

    • Stir at RT for 2–4 hours.

    • Quench with saturated NH₄Cl. Extract with DCM (3x).

    • Purification: Silica gel chromatography (0–10% MeOH in DCM).

  • Validation:

    • ¹H NMR (DMSO-d₆): Confirm singlet at ~3.3 ppm (OCH₃) and singlet at ~4.3 ppm (CH₂).

    • LC-MS: Confirm [M+H]⁺ = 153.2.

Protocol B: Surface Plasmon Resonance (SPR) Screening

SPR is the gold standard for detecting weak fragment binding (K_D in mM to µM range).

Instrument: Biacore 8K or T200. Sensor Chip: CM5 (Carboxymethylated dextran).

Workflow:

  • Immobilization:

    • Immobilize the target protein (e.g., Kinase Domain) via amine coupling to ~3000 RU (Response Units). High density is required for low-MW fragments.

    • Reference channel: Deactivated with ethanolamine.

  • Sample Preparation:

    • Dissolve fragment in 100% DMSO to 100 mM (Master Stock).

    • Dilute to screening concentration (typically 50 µM – 500 µM) in Running Buffer (PBS-P+, 2% DMSO).

    • Critical: Match DMSO concentration in buffer and sample exactly to minimize bulk refractive index errors.

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (association).

    • Dissociation Time: 60 seconds.

    • Wash: 50% DMSO pulse (if sticky) or extra buffer wash.

  • Data Analysis:

    • Solvent Correction: Apply DMSO calibration curve (0.5% to 3% DMSO).

    • Fit data to a 1:1 Steady State Affinity model .

    • Success Criterion: Square wave sensorgram (fast on/off rates) with dose-dependent response.

Fragment Evolution Strategy

Once binding is confirmed, the fragment must be "grown" to improve affinity.

Growth Vector 1: The Amine (Hinge Region)

The 2-amino group typically donates a hydrogen bond to the hinge region backbone (e.g., to the carbonyl of Glu/Met).

  • Strategy: Do not acylate the amine directly, as this destroys the donor capability.

  • Evolution: Cyclize to form fused systems like Imidazo[1,2-a]pyridines . This locks the conformation and allows access to the ribose pocket.

Growth Vector 2: The Methoxymethyl (Solvent/Back Pocket)

The 5-position is the primary vector for increasing potency without disrupting the hinge bind.

  • Strategy: Perform "Ether Switching".

  • Library: Synthesize analogs where the -OCH₃ is replaced by:

    • -OCH₂-Phenyl (Reach hydrophobic back pockets).

    • -OCH₂CH₂-NH₂ (Reach solvent front polar residues).

    • -OCH₂-Heterocycle (Pi-stacking interactions).

Visualization: Fragment Evolution Pathway

FragmentEvolution Fragment 5-(Methoxymethyl)- 6-methylpyridin-2-amine (The Fragment) Vector1 Vector 1: 5-Position (Ether Exchange) Fragment->Vector1 Optimization Vector2 Vector 2: 2-Amino/N (Cyclization) Fragment->Vector2 Scaffold Hopping Lead1 Lead A: Benzyl Ethers (Hydrophobic Pocket) Vector1->Lead1 Williamson Ether Variation Lead2 Lead B: Imidazo[1,2-a]pyridine (Rigid Scaffold) Vector2->Lead2 Condensation w/ alpha-haloketones Drug Candidate (nM Potency) Lead1->Drug SAR & ADME Lead2->Drug SAR & ADME

Figure 1: Strategic evolution pathways for the 5-(Methoxymethyl)-6-methylpyridin-2-amine scaffold.

Case Study Context: BACE1 Inhibition

In the development of BACE1 inhibitors (Alzheimer's research), 2-aminopyridines are often used as bioisosteres for cyclic amidines.

  • Mechanism: The pyridine nitrogen accepts a proton from the catalytic aspartic acid dyad, while the amine donates H-bonds.

  • Role of 5-Methoxymethyl: In BACE1, the S3 pocket is often large and hydrophobic but accessible via polar linkers. The methoxymethyl group provides the necessary flexibility and polarity to traverse the S1-S3 boundary.

References

  • Congreve, M., et al. (2003). "A 'Rule of Three' for Fragment-Based Lead Discovery?" Drug Discovery Today. Link

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. Link

  • Merck & Co., Inc. (2006). "Patent WO2006112828: Aminopyridine derivatives as beta-secretase inhibitors." WIPO. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry. Link

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link

Mastering the Synthesis of 2-Aminopyridines: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Protecting 2-Aminopyridines

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] However, the inherent reactivity of the 2-aminopyridine nucleus presents significant challenges in its synthetic manipulation. The presence of two nucleophilic nitrogen atoms—the exocyclic amino group and the endocyclic pyridine nitrogen—necessitates a strategic approach to achieve regioselective functionalization.[4] Unchecked, reactions can lead to a mixture of undesired products, complicating purification and diminishing yields.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of protecting group strategies for the synthesis of 2-aminopyridines. We will move beyond a simple recitation of protocols to explain the underlying principles that govern the selection and application of these crucial synthetic tools. By understanding the "why" behind the "how," researchers can design more robust and efficient synthetic routes to novel 2-aminopyridine derivatives.

The Dichotomy of Reactivity: Amino vs. Pyridine Nitrogen

A primary hurdle in the functionalization of 2-aminopyridines is the competitive reactivity between the exocyclic amino nitrogen and the endocyclic pyridine ring nitrogen. The pyridine nitrogen is generally more nucleophilic, which can lead to undesired side reactions such as alkylation to form pyridinium salts.[4] Therefore, to achieve selective modification at other positions on the pyridine ring or on the amino group itself, the more reactive amino group must often be temporarily masked or "protected."

Core Protecting Groups for 2-Aminopyridine Synthesis

The choice of a protecting group is dictated by its stability to the reaction conditions required for subsequent transformations and the ease of its selective removal. Here, we detail the application of the most common and effective protecting groups for 2-aminopyridines.

The Ubiquitous tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most widely used protecting group for amines in organic synthesis due to its ease of introduction and its facile removal under acidic conditions.[5][6]

The Boc group effectively masks the nucleophilicity of the amino group, allowing for a wide range of reactions to be performed on the pyridine ring. Its steric bulk also influences the conformation of the molecule, which can be advantageous in certain synthetic steps. The formation of N,N-di-Boc-2-aminopyridine is a common strategy to completely deactivate the exocyclic amine and direct reactions to other parts of the molecule.[4]

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection 2-Aminopyridine 2-Aminopyridine Boc_Anhydride (Boc)2O, Base (e.g., DMAP, TEA) Solvent (e.g., THF, DCM) 2-Aminopyridine->Boc_Anhydride Protection N-Boc-2-aminopyridine N-Boc-2-aminopyridine Boc_Anhydride->N-Boc-2-aminopyridine N-Boc-2-aminopyridine_dep N-Boc-2-aminopyridine Acid Acid (e.g., TFA, HCl) Solvent (e.g., DCM) N-Boc-2-aminopyridine_dep->Acid Deprotection Deprotected_Amine 2-Aminopyridine Acid->Deprotected_Amine

Caption: General workflow for the protection and deprotection of 2-aminopyridine using a Boc group.

Materials:

  • 2-Aminopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 eq) in anhydrous THF or DCM.

  • Add the base, either DMAP (0.1 eq) or TEA (1.5 eq).[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-2-aminopyridine.

Materials:

  • N-Boc-2-aminopyridine

  • Trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-2-aminopyridine (1.0 eq) in DCM.

  • Slowly add TFA (5-10 eq) or the HCl/dioxane solution at 0 °C.[5]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the deprotected 2-aminopyridine.

The Benzylcarbamate (Cbz or Z) Group

The Cbz group is another cornerstone in amine protection, valued for its stability under a wide range of conditions and its removal by catalytic hydrogenolysis.[7][8]

The Cbz group is stable to both acidic and basic conditions, offering an orthogonal protection strategy to the acid-labile Boc group. This allows for selective deprotection in molecules containing both protecting groups.[9][10]

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection 2-Aminopyridine_cbz 2-Aminopyridine Cbz-Cl Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO3, DIPEA) Solvent (e.g., Dioxane, H2O) 2-Aminopyridine_cbz->Cbz-Cl Protection N-Cbz-2-aminopyridine N-Cbz-2-aminopyridine Cbz-Cl->N-Cbz-2-aminopyridine N-Cbz-2-aminopyridine_dep N-Cbz-2-aminopyridine Hydrogenolysis H2, Pd/C Solvent (e.g., MeOH, EtOH) N-Cbz-2-aminopyridine_dep->Hydrogenolysis Deprotection Deprotected_Amine_cbz 2-Aminopyridine Hydrogenolysis->Deprotected_Amine_cbz

Caption: General workflow for the protection and deprotection of 2-aminopyridine using a Cbz group.

Materials:

  • 2-Aminopyridine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

  • Dioxane and Water or an appropriate organic solvent

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-aminopyridine (1.0 eq) in a mixture of dioxane and water or a suitable organic solvent.

  • Add sodium bicarbonate (2.0 eq) or DIPEA (1.5 eq) to the solution.[11] The base is crucial to neutralize the HCl generated during the reaction.[11]

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, add water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Materials:

  • N-Cbz-2-aminopyridine

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the N-Cbz-2-aminopyridine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature for 2-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the Celite® pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 2-aminopyridine.

Orthogonal and Alternative Protecting Group Strategies

For complex syntheses requiring multiple, selective deprotection steps, orthogonal protecting groups are indispensable.[10][12]

Silyl Protecting Groups

Silyl ethers are versatile protecting groups, particularly for hydroxyl groups, but can also be used for amines.[13][14] Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom.[15][16]

  • Trimethylsilyl (TMS): Least stable and easily cleaved.[13]

  • tert-Butyldimethylsilyl (TBDMS or TBS): More robust than TMS and widely used.[13]

  • tert-Butyldiphenylsilyl (TBDPS): Very stable and resistant to a wide range of conditions.[13]

Deprotection is typically achieved using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or under acidic conditions.[13]

Imine Protecting Groups

Imines, formed by the reaction of the amino group with an aldehyde or ketone (e.g., benzaldehyde), can serve as a simple and effective protecting group.[17] This strategy is particularly useful for in-situ protection followed by reactions like Suzuki coupling.[17] The imine can be readily hydrolyzed under acidic conditions to regenerate the amine.

Comparative Overview of Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStabilityOrthogonality
tert-ButoxycarbonylBoc(Boc)₂O, base (DMAP, TEA)Strong acid (TFA, HCl)[5]Base stable, hydrogenolysis stableOrthogonal to Cbz, Fmoc
BenzylcarbamateCbz, ZCbz-Cl, base (NaHCO₃, DIPEA)H₂, Pd/C (Hydrogenolysis)[5]Acid and base stableOrthogonal to Boc, Fmoc
Silyl GroupsTMS, TBDMS, TBDPSSilyl chloride, base (imidazole)Fluoride source (TBAF), acid[13]Tunable based on steric bulkOrthogonal to many other groups
Imine-Aldehyde/ketone, acid catalystAcidic hydrolysis[17]Base stableOrthogonal to base-stable groups

Conclusion and Future Perspectives

The strategic application of protecting groups is fundamental to the successful synthesis of complex 2-aminopyridine derivatives. A thorough understanding of the stability and reactivity of these groups allows for the rational design of synthetic routes that are both efficient and high-yielding. While Boc and Cbz remain the workhorses in this field, the exploration of novel and orthogonal protecting group strategies will continue to expand the synthetic chemist's toolbox, enabling the creation of ever more complex and valuable molecules for a wide range of applications.

References

  • “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. (2023). Journal of Nuclear Medicine.
  • An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine. (n.d.). American Chemical Society.
  • Easy Access to 2-Aminopyridines. (2020, December 4). GalChimia. Retrieved February 27, 2026, from [Link]

  • Co-catalyzed, 2-aminopyridine-assisted C–H functionalization and [4 +... (n.d.). ResearchGate. Retrieved February 27, 2026, from https://www.researchgate.
  • Silyl protecting groups. (n.d.). Grokipedia. Retrieved February 27, 2026, from [Link]

  • Exploring the Synthetic Challenges of Functionalized 2-iminopyrans | Request PDF. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • Challenges in the functionalization of pyridines. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. (n.d.). Google Patents.
  • Silyl Groups. (n.d.). Gelest Technical Library. Retrieved February 27, 2026, from [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). PMC - NIH. Retrieved February 27, 2026, from [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • CN102936220B - BOC protection method for aminopyridine. (n.d.). Google Patents.
  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (n.d.). MUT Research Archive. Retrieved February 27, 2026, from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022, May 26). MDPI. Retrieved February 27, 2026, from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved February 27, 2026, from [Link]

  • Silyl Protective Groups. (2014, March 8). Chem-Station Int. Ed. Retrieved February 27, 2026, from [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Silyl ether. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under... (2021, April 28). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Cbz-Protected Amino Groups. (2019, October 2). Retrieved February 27, 2026, from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Protection and Deprotection. (n.d.). CEM Corporation. Retrieved February 27, 2026, from [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020, June 2). Chemical Communications (RSC Publishing). Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Solubility of 5-(Methoxymethyl)-6-methylpyridin-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-(Methoxymethyl)-6-methylpyridin-2-amine in Dimethyl Sulfoxide (DMSO) and subsequent aqueous-based experimental systems. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental workflow effectively.

Understanding the Challenge: Physicochemical Properties

5-(Methoxymethyl)-6-methylpyridin-2-amine is a substituted pyridine derivative. Its structure, featuring a basic aminopyridine core along with a methoxymethyl group, presents a unique combination of hydrophilic and potentially lipophilic characteristics. While DMSO is a powerful aprotic solvent capable of dissolving a wide array of compounds, issues can still arise due to factors like high crystal lattice energy and precipitation upon dilution into aqueous media.[1][2][3]

Understanding the compound's properties is the first step in troubleshooting.

PropertyValue / PredictionSource
Molecular Formula C₈H₁₂N₂O[4]
Molecular Weight 152.19 g/mol [4]
XlogP (predicted) 0.6[4]
Key Structural Features Pyridine Ring, Primary Amine, Ether GroupN/A

The presence of both hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen, the amine nitrogen, and the ether oxygen) allows for complex intermolecular interactions, which can contribute to a stable crystal lattice that requires significant energy to disrupt.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a direct question-and-answer format, providing immediate, actionable advice.

Q1: I'm struggling to dissolve 5-(Methoxymethyl)-6-methylpyridin-2-amine in 100% DMSO at my desired concentration. What's going wrong?

A1: This is a common issue that can stem from several factors:

  • Concentration Limit: Every compound has a saturation limit, even in a powerful solvent like DMSO.[5] You may be attempting to create a stock solution that is simply too concentrated.

  • Crystal Lattice Energy: The compound may exist in a highly stable crystalline form. The energy required to break apart this crystal lattice may be greater than the energy released by solvating the individual molecules in DMSO.[3] This is a primary reason why some compounds have low DMSO solubility.

  • Water Contamination: DMSO is highly hygroscopic. Even small amounts of absorbed water can significantly decrease its ability to solubilize organic compounds.[6][7][8] This is because DMSO-water mixtures have different solvent properties than pure DMSO.[9] Always use anhydrous, high-purity DMSO stored under proper conditions (e.g., sealed with a desiccant).

Q2: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) as soon as I dilute it into my aqueous cell culture media or assay buffer. Why?

A2: This is the most frequent challenge researchers face. You have exceeded the compound's thermodynamic aqueous solubility . While the compound is soluble in the highly organic DMSO stock, the final solvent system (e.g., 99.5% aqueous buffer, 0.5% DMSO) cannot maintain it in solution.[10][11] The key is to ensure the final concentration in your assay is below the compound's solubility limit in that specific aqueous/DMSO mixture.

Q3: What are the first and simplest steps I should take to get my compound into solution?

A3: Before moving to more complex methods, always start with the application of physical energy. This energy helps overcome the activation barrier for dissolution (the crystal lattice energy).

  • Vortexing: Ensure thorough mixing of the compound and solvent.

  • Sonication: Use a bath sonicator. The high-frequency sound waves create micro-cavitations that bombard the solid compound, breaking it apart and facilitating dissolution.[1][8][12]

  • Gentle Warming: Warming the solution to 30-40°C can increase the kinetic energy of the system and improve solubility.[1] However, exercise caution, as excessive heat can degrade thermally sensitive compounds. Always test for compound stability after warming.

Q4: Can I use pH to my advantage with this specific compound?

A4: Absolutely. This is a critical and highly effective strategy for this molecule. 5-(Methoxymethyl)-6-methylpyridin-2-amine has two basic centers: the primary amine (-NH₂) and the nitrogen in the pyridine ring.

  • Mechanism: By lowering the pH of your aqueous buffer, you can protonate these basic sites. The resulting salt form (e.g., a hydrochloride or citrate salt) is typically much more polar and, therefore, significantly more water-soluble.[10][13]

  • Practical Tip: Try dissolving the compound in an aqueous buffer with a pH between 4 and 6. This should be sufficient to protonate the molecule without introducing overly acidic conditions that could harm cells or interfere with proteins in your assay. Always include a vehicle control with the same buffer and pH in your experiment.[]

Q5: What are co-solvents, and should I consider them?

A5: A co-solvent is a water-miscible organic solvent used in small quantities to increase a drug's solubility in an aqueous solution.[15][16] They work by reducing the polarity of the water-based solvent system, making it more "hospitable" to the drug molecule.[][17]

  • When to Use: If pH adjustment is not an option (e.g., it interferes with your assay), or if you need an additional solubility boost, co-solvents are a good choice.

  • Common Examples: Besides DMSO itself, other common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[15]

  • Important Consideration: Co-solvents can have their own biological effects. Always determine the tolerance of your specific assay (especially cell-based assays) to the chosen co-solvent and its final concentration.[11][18]

Troubleshooting Workflow

For a systematic approach to resolving solubility issues, follow this decision-tree workflow.

G cluster_start cluster_dissolution Step 1: Dissolution in 100% DMSO cluster_dilution Step 2: Dilution into Aqueous Buffer cluster_troubleshoot Step 3: Troubleshooting Precipitation start Initial State: Compound (Solid) + DMSO vortex Vortex Thoroughly start->vortex check1 Is it dissolved? vortex->check1 energy Apply Energy: - Sonicate (15-30 min) - Gentle Heat (37°C) check1->energy No dissolved DMSO Stock Solution (Visually Clear) check1->dissolved Yes check2 Is it dissolved? energy->check2 fail1 Issue: Poor DMSO Solubility - Lower concentration - Use fresh, anhydrous DMSO check2->fail1 No check2->dissolved Yes dilute Dilute to Final Conc. in Aqueous Buffer dissolved->dilute check3 Does it precipitate? dilute->check3 success Success: Homogeneous Solution (Proceed to Assay) check3->success No precip Issue: Precipitation (Poor Aqueous Solubility) check3->precip Yes ph_adjust Option A: Adjust Aqueous Buffer pH (e.g., pH 4.0-6.0) precip->ph_adjust cosolvent Option B: Use Co-Solvent (e.g., PEG400, Ethanol) precip->cosolvent lower_conc Option C: Lower Final Concentration precip->lower_conc ph_adjust->dilute Re-attempt Dilution cosolvent->dilute Re-attempt Dilution lower_conc->dilute Re-attempt Dilution

Caption: A step-by-step workflow for dissolving 5-(Methoxymethyl)-6-methylpyridin-2-amine and troubleshooting common solubility issues.

Experimental Protocols

Here are detailed protocols for key solubility enhancement experiments.

Protocol 1: Aiding Dissolution with Sonication and Gentle Warming

This protocol should be your first line of attack when initial attempts to dissolve the compound in DMSO fail.

  • Preparation: Accurately weigh the required mass of 5-(Methoxymethyl)-6-methylpyridin-2-amine into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration.

  • Initial Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator. Sonicate for 15-30 minutes, checking for dissolution every 10 minutes.[1] The water in the bath helps to transfer the ultrasonic energy efficiently.

  • Gentle Warming (If Necessary): If the compound is still not fully dissolved, move the vial to a water bath or heat block set to 37°C. Incubate for 10-15 minutes, with intermittent vortexing.[1]

  • Final Inspection: After treatment, allow the solution to return to room temperature. Inspect it carefully against a light source for any undissolved particulates. A completely dissolved stock solution should be perfectly clear.

  • Storage: Once dissolved, store the stock solution appropriately, typically at -20°C or -80°C. To avoid issues with repeated freeze-thaw cycles, which can cause precipitation, it is best practice to aliquot the stock into single-use volumes.[3][6]

Protocol 2: Screening for Optimal Aqueous Buffer pH

This protocol helps determine if lowering the pH of the final aqueous medium can prevent precipitation upon dilution.

  • Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM) using Protocol 1.

  • Buffer Preparation: Prepare a set of physiologically relevant aqueous buffers with varying pH values (e.g., Citrate buffer at pH 4.0, 5.0; Phosphate buffer at pH 6.0; PBS at pH 7.4).

  • Test Dilution: In separate, clear microcentrifuge tubes, add a volume of each buffer (e.g., 990 µL).

  • Compound Addition: Add a small volume of the DMSO stock solution to each buffer to achieve the desired final concentration (e.g., add 10 µL of 20 mM stock to 990 µL buffer for a final concentration of 200 µM in 1% DMSO).

  • Mixing and Observation: Immediately vortex each tube for 30 seconds.

  • Solubility Assessment: Visually inspect each tube for turbidity or precipitate immediately after mixing, and again after 1 hour and 4 hours at room temperature. A successful condition will remain a clear, homogeneous solution.

  • Validation: Once you identify an optimal pH, ensure this pH is compatible with your downstream assay (e.g., it does not inhibit your enzyme or harm your cells).

Summary of Troubleshooting Strategies

StrategyPrinciple of ActionProsCons & Considerations
Sonication/Warming Provides physical energy to overcome the compound's crystal lattice energy, facilitating dissolution.[1][8]Simple, fast, and effective for kinetically limited solubility.May not work if the compound is at its thermodynamic solubility limit. Heat can degrade unstable compounds.
pH Adjustment Protonates the basic amine and pyridine groups, forming a more polar and water-soluble salt.[10][13]Highly effective for basic compounds. Simple to implement.The required pH may not be compatible with the biological assay (e.g., cell viability, enzyme activity).
Co-solvents Reduces the polarity of the aqueous solvent system, increasing the solubility of less polar compounds.[][15]Can significantly increase solubility. Useful when pH adjustment is not possible.Co-solvents can have their own biological or chemical effects on the assay. Requires careful validation and control experiments.[11][19]
Lowering Concentration Ensures the final concentration is below the compound's thermodynamic solubility limit in the final assay medium.The simplest and most direct way to avoid precipitation.May result in a final concentration that is too low to observe the desired biological effect.
Using Anhydrous DMSO Prevents the decrease in solvent power caused by water contamination.[6][8]Best practice for ensuring reproducibility and maximizing DMSO's solvent capacity.Requires proper handling and storage of DMSO to prevent moisture absorption.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with 5-(Methoxymethyl)-6-methylpyridin-2-amine and generate reliable, reproducible data in your research.

References

  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]

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  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • ResearchGate. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [Link]

  • PubChem. (n.d.). 5-Methoxy-6-methyl-2-aminoindane. PubChem. [Link]

  • American Elements. (n.d.). 5-Ethoxy-6-methylpyridin-2-amine. American Elements. [Link]

  • Tetko, I. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 33-45. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling hygroscopic pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile yet challenging reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and safe. Pyridine hydrochloride's tendency to absorb atmospheric moisture can significantly impact reaction outcomes, making proper handling paramount.[1][2][3] This guide, structured in a practical question-and-answer format, will address the common challenges and questions that arise when working with this compound.

Section 1: Understanding the Challenge: The Nature of Pyridine Hydrochloride

Q1: What does it mean for pyridine hydrochloride to be "hygroscopic" and why is it a problem?

A1: Hygroscopy is the tendency of a substance to attract and hold water molecules from the surrounding environment, i.e., the air.[2][4] Pyridine hydrochloride is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][5] This can lead to several experimental problems:

  • Inaccurate Stoichiometry: When you weigh out hygroscopic pyridine hydrochloride, you are also weighing an unknown amount of water. This leads to errors in molar calculations, affecting reaction yields and purity.

  • Reaction Inhibition or Side Reactions: Many organic reactions, particularly those involving water-sensitive reagents like organometallics or strong bases, can be hindered or completely stopped by the presence of water.[6] Water can also participate in undesirable side reactions, leading to complex product mixtures and difficult purifications.[3]

  • Physical State Alteration: The absorption of water can cause the crystalline solid to become a sticky or clumpy solid, and in some cases, even deliquesce (dissolve in the absorbed water) into a liquid, making it difficult to handle and weigh accurately.[2][7]

Q2: What are the key physical and chemical properties of pyridine hydrochloride I should be aware of?

A2: Understanding the fundamental properties of pyridine hydrochloride is crucial for safe and effective handling.

PropertyValueSource
Chemical Formula C₅H₅N·HCl[8]
Molecular Weight 115.56 g/mol [8]
Appearance White to light brown crystalline solid[1]
Melting Point 145-147 °C[8][9]
Boiling Point 222-224 °C[8][9]
Solubility Soluble in water and ethanol. Insoluble in ether, acetone, and aromatic hydrocarbons.[1][10]

It is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[1][11] Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[8][11]

Section 2: Best Practices for Storage and Handling

Q3: How should I properly store pyridine hydrochloride to minimize moisture absorption?

A3: Proper storage is the first line of defense against the challenges posed by hygroscopic reagents.

  • Tightly Sealed Containers: Always store pyridine hydrochloride in a tightly closed container to minimize contact with moist air.[1][8][11]

  • Dry, Well-Ventilated Area: The storage area should be cool, dry, and well-ventilated.[1][11]

  • Desiccator Storage: For optimal protection, store the container of pyridine hydrochloride inside a desiccator containing a suitable drying agent like silica gel or phosphorus pentoxide.[2][12] For extremely sensitive applications, a vacuum desiccator can be used.[12]

  • Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the reagent under an inert atmosphere (e.g., nitrogen or argon).[12][13] Some suppliers offer reagents in bottles with special septa for easy access with a syringe under an inert atmosphere.

Q4: What is the recommended workflow for weighing and handling pyridine hydrochloride in a standard laboratory setting?

A4: The key is to minimize the reagent's exposure to the atmosphere.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_reagents Prepare all necessary equipment (spatula, weigh boat, reaction vessel) open_container Briefly open the pyridine hydrochloride container prep_reagents->open_container Ready to handle prep_balance Ensure analytical balance is ready weigh_quickly Quickly weigh the desired amount open_container->weigh_quickly close_container Immediately and tightly reseal the container weigh_quickly->close_container transfer Transfer the weighed solid to the reaction vessel close_container->transfer store_desiccator Return the container to the desiccator transfer->store_desiccator inert_atmosphere If possible, flush the reaction vessel with an inert gas (N₂ or Ar) transfer->inert_atmosphere

Section 3: Troubleshooting Experimental Issues

Q5: My reaction that uses pyridine hydrochloride is giving low yields or failing completely. Could moisture be the culprit?

A5: Yes, this is a very common issue. As discussed in Q1, water can quench reagents and cause unwanted side reactions.[6] If you suspect moisture contamination in your pyridine hydrochloride, you have a few options:

  • Dry the Reagent: Implement one of the drying procedures outlined in Q6.

  • Use a Fresh Bottle: If you have an old or frequently opened bottle of pyridine hydrochloride, it may be significantly hydrated.[3] Using a new, unopened bottle can often resolve the issue.

  • Quantify Water Content: For critical applications, determine the water content of your reagent using Karl Fischer titration (see Q8) and adjust your stoichiometry accordingly.

Q6: How can I dry pyridine hydrochloride that has already absorbed water?

A6: If you have a batch of pyridine hydrochloride that has been exposed to moisture, you can dry it using several methods. Always consult the Safety Data Sheet (SDS) before heating any chemical.[2]

  • High Vacuum Drying: Place the salt in a suitable flask (e.g., a round-bottom flask) and connect it to a high vacuum line (Schlenk line). Applying a vacuum for an extended period (e.g., 12 hours) can effectively remove absorbed water.[2][14] Gentle heating with a heating mantle (well below the melting point) can accelerate the process.[2]

  • Oven Drying: A vacuum oven can be used to dry the salt. It's important to use a temperature that is effective for water removal but well below the melting point (145-147 °C) to avoid decomposition.[2] A temperature of around 80°C overnight has been reported.[2]

  • Azeotropic Distillation: For removing water from pyridine (the base), azeotropic distillation with a solvent like toluene or benzene is an option.[15] This is less common for the hydrochloride salt itself.

  • Recrystallization: Dissolving the moist salt in a minimal amount of a suitable solvent (like ethanol) and then precipitating the anhydrous salt by adding an anti-solvent in which it is insoluble (like dry diethyl ether) can be an effective purification and drying method.[2][3]

G start Moist Pyridine Hydrochloride method1 High Vacuum Drying (with optional gentle heating) start->method1 method2 Vacuum Oven Drying (e.g., 80°C overnight) start->method2 method3 Recrystallization (e.g., from Ethanol/Ether) start->method3 end_node Dry Pyridine Hydrochloride method1->end_node method2->end_node method3->end_node

Q7: I need to prepare anhydrous pyridine hydrochloride. What is the best method?

A7: A reliable method for preparing anhydrous pyridine hydrochloride involves reacting pure, dry pyridine with gaseous hydrogen chloride in an anhydrous solvent like ether.[5] The pyridine hydrochloride precipitates out as it is insoluble in ether.[5] The resulting solid can then be collected and dried under high vacuum to remove any residual solvent.[5]

Q8: How can I accurately determine the water content in my pyridine hydrochloride sample?

A8: The gold standard for determining water content in chemical samples is Karl Fischer (KF) titration .[2][16][17] This method is highly specific to water and can accurately measure even trace amounts.[16]

  • Volumetric KF Titration: Suitable for samples with a water content above 0.1%.[18][19]

  • Coulometric KF Titration: More sensitive and ideal for samples with a water content between 10 and 1000 ppm (0.001% to 0.1%).[18][19]

For the analysis, the pyridine hydrochloride sample is typically dissolved in a suitable anhydrous solvent, such as methanol or a specialized KF solvent, and then injected into the titration cell.

Section 4: Safety Precautions

Q9: What are the primary hazards associated with pyridine hydrochloride and what personal protective equipment (PPE) should I use?

A9: Pyridine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[8][20] It is also irritating to the mucous membranes and respiratory tract.[1][20]

Mandatory PPE and Safety Measures:

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][8]

  • Hand Protection: Handle with appropriate chemical-resistant gloves.[1][8]

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[11]

  • Ventilation: Use in a well-ventilated area. For procedures that may generate dust, a fume hood is recommended.[1][8]

  • Hygiene: Wash hands thoroughly after handling.[8][11]

Always have access to an eyewash station and a safety shower when working with this chemical.[1]

References

  • Pyridine hydrochloride - Safety Data Sheet. (2021, June 19).
  • Purification of Pyridine - Chempedia. LookChem.
  • Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport. Guidechem.
  • Material Safety Data Sheet - Pyridine hydrochloride, 98%. (2005, October 3). Cole-Parmer.
  • Overcoming challenges in the purification of pyridine compounds. (2025). Benchchem.
  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific.
  • General Experimental Pyridine used was dried by storage for 24 h over activated Linde 4A molecular sieves under Ar(g). Anhydrous - Raines Lab. University of Wisconsin-Madison.
  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2026, February 20).
  • Pyridine hydrochloride - Safety Data Sheet. (2025, September 27). ChemicalBook.
  • Pyridine from Pyridine hydrochloride. (2018, October 7). Sciencemadness Discussion Board.
  • How to dry the pyridine? (2021, January 14). ResearchGate.
  • Preparation of anhydrous pyridine hydrochloride. (1955, January). Journal of Chemical Education.
  • Addressing the stability and hygroscopicity of pyridinium salts. (2025). Benchchem.
  • Safety Data Sheet. (2024, March 29). Jubilant Ingrevia.
  • Pyridine hydrochloride demethylation. (2023, June 29). Reddit.
  • SAFETY DATA SHEET. (2010, October 29). Fisher Scientific.
  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange.
  • Best practices for handling anhydrous reactions for pyridine synthesis. (2025). Benchchem.
  • How to Store Reagents. University of Rochester, Department of Chemistry.
  • Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. MilliporeSigma.
  • Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
  • Karl Fischer water content titration. Scharlab.
  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. (2023). TCA Lab / Alfa Chemistry.
  • Moisture Analysis – Karl Fischer Titration, NIRS, or both? (2020, April 20). Metrohm.
  • What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. (2025, November 19). Dampness & Rot.
  • Moisture Analysis Techniques. (2018, August 28). News-Medical.Net.
  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18). ResearchGate.
  • Is it possible to boil off HCl from pyridinium chloride salts? (2020, February 7). ResearchGate.
  • Method for cleanly preparing high-purity pyridine hydrochloride. (2014). Google Patents.

Sources

Technical Support Hub: 5-(Methoxymethyl)-6-methylpyridin-2-amine Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ALK-PYR-005 Subject: Yield Optimization & Regiocontrol for 2-Aminopyridine Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Analysis

Welcome to the technical support hub. You are working with 5-(Methoxymethyl)-6-methylpyridin-2-amine , a substrate that presents a classic "ambident nucleophile" challenge.

In our experience, researchers facing low yields with this scaffold typically encounter three competing failure modes:

  • Regioselectivity Failure: Alkylation occurs at the ring nitrogen (

    
    ) rather than the exocyclic amine (
    
    
    
    ), leading to pyridinium salts.
  • Polyalkylation: The product (secondary amine) is often more nucleophilic than the starting material, leading to inseparable mixtures of mono- and di-alkylated products.

  • Ether Instability: The 5-methoxymethyl ether linkage is sensitive to strong Lewis acids, limiting certain reductive amination conditions.

The Core Recommendation: Unless your alkylating agent is only available as a halide, Reductive Amination is the superior pathway for mono-alkylation. If you must use an alkyl halide, you must switch to a Deprotonation-Controlled mechanism using strong bases (LiHMDS) to mask the ring nitrogen.

Decision Logic & Workflow

The following decision tree illustrates the optimal synthetic pathway based on your available reagents.

AlkylationStrategy Start Substrate: 5-(Methoxymethyl)- 6-methylpyridin-2-amine ReagentCheck Available Electrophile? Start->ReagentCheck Aldehyde Aldehyde/Ketone ReagentCheck->Aldehyde Carbonyl Source Halide Alkyl Halide (R-X) ReagentCheck->Halide Halogen Source MethodA METHOD A: Reductive Amination (Recommended) Aldehyde->MethodA High Mono-Selectivity MethodB METHOD B: Base-Mediated Alkylation (Kinetic Control) Halide->MethodB Aliphatic R-X MethodC METHOD C: Buchwald-Hartwig (For Aryl/Vinyl groups) Halide->MethodC Aryl/Vinyl Halide

Figure 1: Strategic decision tree for selecting the optimal alkylation method.

Detailed Protocols & Troubleshooting

Method A: Reductive Amination (The "Gold Standard")

Best for: High yield mono-alkylation, avoiding over-alkylation.

The Science: By condensing the amine with an aldehyde to form an imine (Schiff base) and reducing it in situ, you bypass the polyalkylation issue. The intermediate imine is less nucleophilic than the product amine, preventing double reaction.

Protocol:

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH).

  • Stoichiometry: Amine (1.0 equiv), Aldehyde (1.1 equiv), Reducing Agent (1.4 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH3 for lower toxicity and better acid tolerance.

  • Acid Catalyst: Acetic acid (AcOH) (1-2 equiv) is often required to catalyze imine formation.

Critical Troubleshooting (Methoxymethyl Specifics):

  • Risk: The methoxymethyl ether is acid-sensitive. Avoid strong Lewis acids (

    
    ) or high temperatures with protic acids.
    
  • Fix: If ether cleavage is observed, switch to 2-Picoline-Borane complex in MeOH/AcOH (9:1). It is milder than STAB and highly selective for imines.

ParameterStandard ConditionOptimized for Labile Groups
Reductant NaBH(OAc)3 (STAB)2-Picoline-Borane
Solvent DCE or THFMethanol
Acid Acetic Acid (1-2 eq)Acetic Acid (0.5 eq) or None
Temp 25°C0°C to 25°C
Method B: Base-Mediated Direct Alkylation

Best for: When the alkylating agent is an alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) and aldehydes are not an option.

The Science: The pKa of the ring nitrogen is ~6.0, while the exocyclic amine (N-H) is ~23 (in DMSO). Using a weak base (Carbonate) often results in ring alkylation (


) because the neutral amine is less nucleophilic than the ring nitrogen. You must deprotonate  the exocyclic amine completely to create the highly nucleophilic amide anion.

Protocol:

  • Solvent: Anhydrous DMF or THF (0.1 M).

  • Base: NaH (60% dispersion, 1.2 equiv) or LiHMDS (1.1 equiv). Do not use K2CO3.

  • Temperature: 0°C for deprotonation (30 min), then 0°C to RT for alkylation.

  • Addition: Add the electrophile slowly to the anion.

Mechanism of Regiocontrol: The 6-methyl group on your substrate provides steric protection for the ring nitrogen, but it is not a guarantee. Deprotonation with NaH generates the sodium amide. The charge density is localized on the exocyclic nitrogen, directing alkylation to the desired position.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Product is a solid salt (precipitate)

alkylation occurred (Pyridinium salt formation).
Switch base to NaH or LiHMDS. Ensure solvent is anhydrous.
Dialkylation observed (>15%) Product is competing with starting material.Use a slight deficiency of alkyl halide (0.85 equiv) and recycle starting material.
Low Conversion Anion aggregation.Add 15-crown-5 (if using NaH) or HMPA/DMPU cosolvent to break up ion pairs.

Advanced Visualization: Competing Pathways

The following diagram explains why weak bases fail and strong bases succeed for this specific scaffold.

ReactionPathways cluster_WeakBase Weak Base (K2CO3) cluster_StrongBase Strong Base (NaH/LiHMDS) Substrate Substrate (Neutral) RingN Ring N Attack (Kinetic Favor) Substrate->RingN Electrophile Anion Exocyclic Anion (Deprotonated) Substrate->Anion NaH Salt Pyridinium Salt (Dead End) RingN->Salt Product Mono-Alkylated Amine Anion->Product Electrophile

Figure 2: Mechanistic divergence based on base selection. Strong bases force reaction through the exocyclic anion.

Frequently Asked Questions (FAQs)

Q: Can I use the Buchwald-Hartwig reaction for alkylation? A: Generally, Buchwald conditions are optimized for arylation (coupling with aryl halides). For alkylation, it is less common. However, if you are coupling a primary alkyl group, you can use Pd-catalyzed alkylation using specific ligands like BrettPhos, but Reductive Amination is almost always cheaper and higher yielding for simple alkyl groups.

Q: My 5-methoxymethyl group is disappearing during workup. Why? A: This is likely acid-catalyzed hydrolysis. If you are using an acidic workup (e.g., HCl wash) to remove unreacted pyridine, you are cleaving the ether.

  • Solution: Quench with saturated

    
     (mildly acidic, pH ~5-6) or water. Do not use 1M HCl. Purify via column chromatography on silica pre-treated with 1% Triethylamine to keep the system basic.
    

Q: Why is the 6-methyl group important? A: The 6-methyl group is your ally. It creates steric hindrance around the Ring Nitrogen (


). This makes 

alkylation slower compared to an unsubstituted pyridine. If you were working with 5-(methoxymethyl)pyridin-2-amine (no methyl), the regioselectivity issues would be significantly worse.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

  • Aminopyridine Alkylation Challenges: Koo, B. S., et al. "Selective Monoalkylation of 2-Aminopyridines." Synthetic Communications, 2002.
  • Base Selection Principles: Clayden, J., et al. Organic Chemistry, Chapter 8: Acidity, Basicity, and pKa. (Foundational text on pKa differences between pyridine ring N and exocyclic amines).
  • Borane-Pyridine Complex: Burkhardt, E. R., & Matos, K. "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 2006.

  • Self-Limiting Alkylation (Advanced): Roychowdhury, P., et al. "Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts." J. Am. Chem. Soc., 2024.

Technical Support Center: Stability of Methoxymethyl (MOM) Groups Under Acidic Reaction Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the methoxymethyl (MOM) protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize the MOM group in their synthetic strategies. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the stability of MOM ethers under acidic conditions.

Troubleshooting Guide

This section addresses common problems encountered during the use of MOM protecting groups in acidic environments. Each question is followed by a detailed explanation of the potential causes and provides actionable solutions to guide your experimental choices.

Q1: My MOM group is cleaving unexpectedly during a reaction that is not intended for deprotection. What are the potential causes and how can I prevent this?

Unexpected cleavage of a MOM group often points to the presence of overt or trace amounts of acid. The MOM group, being an acetal, is inherently susceptible to acid-catalyzed hydrolysis.[1][2][3] Several reaction conditions can lead to this unintended deprotection:

  • Lewis Acids: Strong Lewis acids such as TiCl₄, SnCl₄, AlCl₃, and BF₃·OEt₂ are known to cleave MOM ethers, often by coordinating to one of the ether oxygens, which activates the group for cleavage.[4]

  • Trace Protic Acids: The presence of even catalytic amounts of protic acids can be sufficient to cause deprotection.[4] This can be a particular issue during aqueous workups or chromatography on silica gel, which is inherently acidic.[4]

  • In Situ Acid Generation: Some reagents may hydrolyze to generate acidic byproducts, leading to MOM group cleavage.

  • Lewis-Acidic Hydride Reagents: While generally stable to many reducing agents like NaBH₄ and LiAlH₄, MOM groups have been observed to cleave in the presence of diisobutylaluminum hydride (DIBAL-H), which is a Lewis acidic hydride reagent.[4]

Solutions:

  • Temperature Control: Perform the reaction at a lower temperature (e.g., -78 °C) to disfavor the deprotection pathway.[4]

  • Milder Reagents: If possible, substitute strong Lewis acids with milder alternatives like ZnCl₂.[4]

  • Acid Scavengers: Add a non-nucleophilic base, such as a proton sponge, to neutralize any trace acids.[4]

  • Neutralize Silica Gel: Before use in chromatography, wash the silica gel with a solution of triethylamine in the eluent to neutralize its acidic surface.[4]

  • Alternative Protecting Groups: If the reaction conditions cannot be modified, consider switching to a more acid-stable protecting group, such as a benzyl ether or a more robust silyl ether like tert-butyldiphenylsilyl (TBDPS).[3][4]

Q2: I am struggling to deprotect a MOM ether. My standard acidic conditions are not working or are leading to decomposition of my starting material. What should I try?

While strong protic acids like HCl or H₂SO₄ are standard for MOM deprotection, they are not always suitable for complex molecules with other acid-sensitive functional groups.[1][5] If you are facing challenges with standard deprotection methods, consider the following alternatives:

Mild Acidic Conditions:

ReagentConditionsNotes
Pyridinium p-toluenesulfonate (PPTS)t-BuOHA milder acidic catalyst that can be effective for substrates sensitive to strong acids.[1]
Acetic AcidTHF/H₂OA mixture of acetic acid, THF, and water can provide a gentle method for deprotection.[6]
Silica-supported sodium hydrogen sulfateCH₂Cl₂A heterogeneous catalyst that can allow for easy work-up and is effective for deprotecting phenolic MOM ethers.[7]

Lewis Acid-Mediated Deprotection:

Some Lewis acids can effect MOM deprotection under non-aqueous conditions, which can be advantageous for certain substrates.

ReagentConditionsNotes
Trimethylsilyl bromide (TMSBr)CH₂Cl₂, low temperatureA highly effective reagent for MOM cleavage, often used when other methods fail.[1][4][8]
Magnesium bromide (MgBr₂)Et₂OCan be a selective method for MOM deprotection.[9]
Zirconium(IV) chloride (ZrCl₄)CH₂Cl₂An efficient reagent for both the protection and deprotection of alcohols as MOM ethers.[9]
Q3: I am performing a reaction with a Grignard reagent on a substrate containing a MOM ether and observing low yields. Could the MOM group be the issue?

Yes, Grignard reagents can pose a problem for MOM-protected alcohols, especially if a nearby functional group can chelate the magnesium.[4] This chelation can activate the MOM group for cleavage.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Performing the reaction at a significantly lower temperature, such as -78 °C, can often suppress the cleavage pathway.[4]

  • Use a Non-Coordinating Solvent: Switching from a coordinating solvent like THF to a non-coordinating one such as toluene may reduce chelation and improve the stability of the MOM group.[4]

  • Consider an Alternative Organometallic Reagent: Organocuprates are generally less reactive and less prone to causing this side reaction.[4]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the stability and reactivity of MOM ethers under acidic conditions.

What is the general stability of MOM ethers to acidic conditions?

MOM ethers are classified as acetal protecting groups and are therefore sensitive to acidic conditions.[3] They are generally stable in weakly acidic to strongly basic conditions but are readily cleaved by strong acids.[5] The rate of cleavage is dependent on the specific acid used, its concentration, the reaction temperature, and the structure of the substrate.

How does the structure of the molecule affect the stability of the MOM group?

The electronic and steric environment around the MOM ether can influence its stability.

  • Aromatic vs. Aliphatic MOM Ethers: Aromatic MOM ethers can exhibit different reactivity compared to their aliphatic counterparts. For instance, under certain conditions with TMSOTf and 2,2'-bipyridyl, aromatic MOM ethers are deprotected via a silyl ether intermediate, a different mechanism than for aliphatic MOM ethers.[5]

  • Neighboring Group Participation: The presence of nearby functional groups that can coordinate to a Lewis acid can accelerate the cleavage of a MOM group.[4]

What is the mechanism of acidic cleavage of MOM ethers?

The acidic cleavage of a MOM ether proceeds through a well-established mechanism.[1][8]

  • Protonation: The first step is the protonation of one of the ether oxygens by an acid.[1][8][10]

  • Cleavage: This is followed by the cleavage of the C-O bond, which can occur through either an Sₙ1 or Sₙ2 pathway, depending on the substrate.[8] This step results in the formation of the free alcohol and a resonance-stabilized oxonium ion.

  • Hydrolysis: The oxonium ion is then hydrolyzed by water to yield formaldehyde and methanol.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Hydrolysis A R-O-MOM C R-O(H+)-MOM A->C + H+ B H+ D R-OH C->D -> R-OH + [CH2=O+-CH3] E [CH2=O+-CH3] G CH2O + CH3OH E->G + H2O F H2O

Can I selectively deprotect a MOM group in the presence of other acid-sensitive protecting groups?

Selective deprotection is a significant challenge in complex molecule synthesis. While MOM groups are generally considered more acid-labile than, for example, benzyl ethers, selective removal in the presence of other acid-sensitive groups like silyl ethers can be difficult.[2] However, careful selection of milder deprotection reagents and optimization of reaction conditions can sometimes achieve the desired selectivity.[1][4] For instance, it has been shown that a MOM group can be selectively removed in the presence of a p-methoxybenzyl (PMB) group using HCl generated in situ.[1]

G Start Substrate with MOM and other protecting groups Acid_Sensitive Are other groups highly acid-sensitive (e.g., TBS, THP)? Start->Acid_Sensitive Milder_Conditions Use milder acidic conditions (e.g., PPTS, mild Lewis acids) Acid_Sensitive->Milder_Conditions Yes Standard_Conditions Use standard acidic conditions (e.g., HCl, H2SO4) Acid_Sensitive->Standard_Conditions No Optimize Optimize reaction (temp, time, conc.) Milder_Conditions->Optimize Standard_Conditions->Optimize Deprotected_Product Selectively Deprotected Product Optimize->Deprotected_Product

Experimental Protocols

Protocol 1: Standard MOM Deprotection with Hydrochloric Acid

This protocol outlines a general procedure for the removal of a MOM group using hydrochloric acid.

  • Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a suitable solvent such as methanol or a mixture of methanol and water (e.g., 4:1 v/v).[4]

  • Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).[4]

  • Reaction: Stir the reaction mixture at room temperature or warm gently (e.g., 40-50 °C).[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.[4]

  • Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Protocol 2: Mild MOM Deprotection using Trimethylsilyl Bromide (TMSBr)

This protocol is suitable for substrates that are sensitive to strong aqueous acids.

  • Preparation: Dissolve the MOM-protected compound (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

  • Addition of TMSBr: Slowly add trimethylsilyl bromide (TMSBr, 1.1-1.5 equiv) to the stirred solution.

  • Reaction: Stir the reaction at low temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification: Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

References

  • Benchchem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
  • Fujioka, H., et al. (2019).
  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.
  • University of Windsor. Alcohol Protecting Groups.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Organic Chemistry Portal. MOM Ethers.
  • Suzhou Highfine Biotech. (2024). Protection and deprotection of alcoholic hydroxyl groups (I).
  • ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride.
  • ResearchGate. (2025). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II)
  • American Chemical Society. (2003). Protection (and Deprotection)
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • ResearchGate. A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds.
  • K. C. Nicolaou and co-workers. (1998). Angew. Chem. Int. Ed., 37, 2708.
  • Wuts, P. G. M. 1.2 Deprotection: The Concept of Orthogonal Sets.
  • The Journal of Organic Chemistry. (2021).
  • Royal Society of Chemistry. Cyanomethyl (CNMe) ether: an orthogonal protecting group for saccharides.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Analysis of 5-(Methoxymethyl)-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the high-stakes environment of drug discovery, 5-(Methoxymethyl)-6-methylpyridin-2-amine serves as a critical scaffold, often functioning as a precursor for Vitamin B6 analogues or a pharmacophore in kinase inhibitors.[1] Its structural integrity is paramount; however, its polysubstituted pyridine core presents specific analytical challenges—specifically, distinguishing it from regioisomeric byproducts (e.g., 3-substituted isomers) and managing proton exchange dynamics.[2]

This guide moves beyond basic spectral listing. It provides a comparative analysis of solvent systems and regioisomer differentiation strategies , equipping you with a self-validating protocol to confirm identity with >99% confidence.

Structural Logic & Theoretical Prediction

Before analyzing the spectrum, we must map the proton environments.[2] The molecule possesses five distinct proton environments with unique electronic signatures.

The Proton Inventory
IDProton GroupMultiplicityApprox. Shift (δ)Electronic Environment
H-A Aromatic Ring (C3-H)Doublet (d)6.30 – 6.45 ppmShielded. Ortho to the electron-donating amine (-NH₂).[1]
H-B Aromatic Ring (C4-H)Doublet (d)7.30 – 7.50 ppmDeshielded. Meta to amine; Ortho to methoxymethyl.[2][1]
H-C Exocyclic Amine (-NH₂)Broad Singlet (br s)5.50 – 6.00 ppmExchangeable. Highly solvent/concentration dependent.[2][1]
H-D Methylene (-CH₂-O-)Singlet (s)4.30 – 4.45 ppmDeshielded by oxygen and aromatic ring.[2][1]
H-E Methoxy (-OCH₃)Singlet (s)3.25 – 3.35 ppmStandard alkoxy region.[2][1]
H-F Aromatic Methyl (-CH₃)Singlet (s)2.30 – 2.45 ppmSlightly deshielded by aromatic ring.[2][1]

Critical Mechanistic Insight: The coupling constant (


) between H-A and H-B is the primary validator of the substitution pattern.[2][1] For 2,3,6-substitution (leaving H4/H5), 

would be ~8 Hz.[2] For our target (2,5,6-substitution), the remaining protons are at C3 and C4, also sharing an ortho relationship (

Hz). Differentiation relies on NOE (Nuclear Overhauser Effect) or HMBC, not just splitting.

Comparative Analysis: Solvent Selection (The "Product" vs. "Alternative")

The choice of solvent is not trivial; it dictates the visibility of the key -NH₂ validation signal.[1]

Option A: DMSO-d₆ (The Gold Standard)[1][2]
  • Performance: Superior.

  • Mechanism: DMSO is a hydrogen-bond acceptor.[1] It "locks" the amine protons in place, slowing their exchange rate with residual water.

  • Result: The -NH₂ signal appears as a distinct, sharp(er) singlet around 5.8 ppm.[2][1]

  • Recommendation: Use for full characterization.

Option B: CDCl₃ (The Common Alternative)[1]
  • Performance: Inferior for this specific application.

  • Mechanism: Non-polar.[1] Facilitates rapid proton exchange and quadrupole broadening.[1]

  • Result: The -NH₂ signal often broadens into the baseline or shifts unpredictably between 4.0–5.0 ppm, overlapping with the methylene signal (H-D).[2]

  • Recommendation: Avoid unless checking extraction purity.

Comparative Data Table
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Impact on Analysis
-NH₂ Visibility Sharp/Distinct (δ ~5.[1]8)Broad/Invisible (δ ~4.[2][1]5)DMSO allows integration validation (2H).[1]
Solubility High (Polar molecule)ModerateDMSO ensures higher S/N ratio.[2][1]
Water Peak δ 3.33 (May overlap -OCH₃)δ 1.56 (Clear)Risk: In DMSO, wet samples obscure the OMe signal.[2][1] Dry samples are essential.[1]

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to eliminate ambiguity, specifically distinguishing the target from the 3-methoxymethyl regioisomer.[2][1]

Step 1: Sample Preparation
  • Weigh 5–10 mg of the solid amine.[1]

  • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the sample contains residual water, the HDO peak at 3.33 ppm will mask the methoxy singlet.[2] Use an ampoule of fresh DMSO-d₆.

  • Transfer to a clean, dry 5mm NMR tube.[2][1] Filter through cotton if any turbidity exists.[1]

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of methyls for integration).

  • Scans (NS): 16 (Sufficient for >5 mg).[1]

  • Temperature: 298 K (25°C).[2][1]

Step 3: The Validation Logic (Decision Tree)

NMR_Validation Start Acquire 1H Spectrum (DMSO-d6) Check_Aromatic Check Aromatic Region (6.0 - 7.5 ppm) Start->Check_Aromatic Coupling Observe Splitting Pattern Check_Aromatic->Coupling Is_AB Two Doublets (J ~8 Hz)? (Ortho Coupling) Coupling->Is_AB Is_Singlets Two Singlets? (Para Coupling) Coupling->Is_Singlets Check_NOE Run 1D NOE / NOESY Irradiate 6-Methyl (2.3 ppm) Is_AB->Check_NOE Consistent with 2,3-H (Target has 3,4-H) Conclusion_Wrong WRONG ISOMER: Likely 6-methyl-4-substituted or 6-methyl-3-substituted Is_Singlets->Conclusion_Wrong Rejects Ortho structure NOE_Result Did H-A or H-B enhance? Check_NOE->NOE_Result Enhance_No No Enhancement on Aromatics (Methyl is isolated) NOE_Result->Enhance_No Target Structure Enhance_Yes Enhancement Observed (Methyl is adjacent to H) NOE_Result->Enhance_Yes Conclusion_Correct CONFIRMED: 5-(Methoxymethyl)-6-methylpyridin-2-amine (6-Me is adjacent to 5-substituent, not H) Enhance_No->Conclusion_Correct Enhance_Yes->Conclusion_Wrong

Figure 1: Decision tree for structural verification. The critical differentiator for the 6-methyl-5-substituted pattern is the lack of NOE enhancement on the aromatic protons when the 6-methyl group is irradiated, as the 5-position is blocked by the methoxymethyl group.[1]

Detailed Spectral Assignment (DMSO-d₆)

Use this table to assign your peaks. Deviations of >0.2 ppm suggest contamination or incorrect structure.[1]

Shift (δ)MultiplicityIntegralAssignmentNotes
7.35 Doublet (

Hz)
1HC4-H Deshielded.[1] Shows NOE with the C5-methylene protons.[1]
6.32 Doublet (

Hz)
1HC3-H Shielded (ortho to NH₂).[2][1]
5.80 Broad Singlet2H-NH₂ Disappears on D₂O shake.[1]
4.35 Singlet2H-CH₂-O- Benzylic-type position.[1]
3.30 Singlet3H-OCH₃ Warning: Overlaps with H₂O in DMSO.
2.38 Singlet3H6-CH₃ Distinct singlet.[1]
Differentiation from Isomers
  • vs. 3-Methoxymethyl isomer: The aromatic coupling would still be ortho (~8 Hz), but the chemical shifts would invert significantly due to the proximity of the electron-withdrawing CH₂OMe to the amine.[2][1]

  • vs. 4-Methoxymethyl isomer: The aromatic protons would appear as two singlets (para-coupling is ~0 Hz), not doublets.[2][1]

Troubleshooting & Tips

  • Water Overlap: If the methoxy signal at 3.30 ppm is obscured by the water peak in DMSO-d₆, run the spectrum at 320 K (47°C) . This shifts the water peak upfield, revealing the methoxy singlet.

  • Broad NH₂: If the amine peak is extremely broad, the sample may be acidic (salt form).[2] Add a micro-drop of NaOD or K₂CO₃ to the tube to free the base and sharpen the signal.[2][1]

  • Integration Errors: Ensure the relaxation delay (D1) is at least 3x T1. Methyl groups often have long T1s; if the integral for the 6-Me or OMe is low (e.g., 2.5H instead of 3H), increase D1 to 5 seconds.[2]

References

  • Structural Assignment of Substituted Pyridines

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds. Springer.[1] (Standard tables for pyridine substituent increments).

  • Solvent Effects on Amine Exchange

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. Wiley.[1]

  • Synthesis and NMR of 2-Amino-6-picoline Derivatives

    • National Institutes of Health (NIH) PubChem. 2-Amino-6-methylpyridine Spectral Data.[1][2]

  • NMR Solvent Properties

    • Cambridge Isotope Laboratories.[1] NMR Solvent Data Chart.

Sources

Navigating the Maze: A Comparative Guide to the LC-MS Fragmentation of Methoxymethyl-Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of novel chemical entities is paramount for structural elucidation, metabolite identification, and impurity profiling. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of methoxymethyl-aminopyridines, a class of compounds with increasing significance in medicinal chemistry.

The introduction of a methoxymethyl group to an aminopyridine scaffold can significantly alter its physicochemical properties and metabolic fate. Consequently, a thorough understanding of how these molecules behave under typical LC-MS/MS (tandem mass spectrometry) conditions is crucial for their development and analysis. This guide will compare and contrast the fragmentation patterns of isomeric methoxymethyl-aminopyridines, offering insights into the underlying mechanisms and providing practical experimental protocols.

The "Why" Behind the Method: Experimental Design and Rationale

The choice of analytical conditions is not arbitrary; it is a deliberate process aimed at maximizing the information obtained from the fragmentation process. Here, we detail the rationale behind the selected experimental parameters.

Chromatographic Separation: Taming Polarity

Methoxymethyl-aminopyridines are polar, basic compounds.[1] This presents a challenge for traditional reversed-phase liquid chromatography, often resulting in poor retention and peak shape. To overcome this, several strategies can be employed:

  • Aqueous Normal Phase (ANP) Chromatography: This technique utilizes a polar stationary phase with a mobile phase containing a high percentage of organic solvent and a small amount of water. This is particularly effective for retaining and separating polar analytes without the need for ion-pairing reagents, which can suppress the MS signal.[2]

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics offer an alternative approach, providing multiple mechanisms for interaction and enhancing selectivity for isomers.[3]

  • Mobile Phase Additives: The use of volatile, MS-compatible mobile phase additives like formic acid or ammonium formate is critical. These additives aid in the protonation of the analytes in the electrospray ionization (ESI) source, leading to better sensitivity, and can also improve chromatographic peak shape.[2][4]

For this guide, a method based on a silica hydride column operating in ANP mode was chosen to ensure robust retention and separation of the isomers, which is crucial for unambiguous mass spectral analysis.[2]

Mass Spectrometry: Unveiling the Fragments

Electrospray ionization in positive ion mode (ESI+) is the ionization technique of choice for these basic compounds, as the amino and pyridine nitrogen atoms are readily protonated.[5] Collision-induced dissociation (CID) is the most common method for fragmentation in tandem mass spectrometry.[6][7] By systematically varying the collision energy, we can control the extent of fragmentation and observe the formation of different product ions, which provides clues about the molecule's structure.[8]

It is also important to be aware of the potential for in-source fragmentation, where molecules can fragment in the ion source before they even reach the mass analyzer.[9][10] This can be controlled by optimizing parameters like the declustering potential or fragmentor voltage.[9]

Experimental Protocols

Sample Preparation
  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of the methoxymethyl-aminopyridine isomers in methanol.

  • Working Solution: Dilute the stock solutions to a final concentration of 1 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. This ensures compatibility with the initial mobile phase conditions.

Liquid Chromatography (LC)
  • Column: Silica Hydride Column (e.g., Cogent Diamond Hydride™, 100 Å, 4 µm, 2.1 x 100 mm)

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Gradient: 90% B to 50% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS)
  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10 to 40 eV for fragmentation analysis

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Stock 1. Prepare 1 mg/mL Stock Solutions in Methanol Working 2. Dilute to 1 µg/mL in 50:50 ACN:H2O w/ 0.1% Formic Acid Stock->Working Inject 3. Inject 5 µL onto Silica Hydride Column Working->Inject Gradient 4. Elute with Water/Acetonitrile Gradient Inject->Gradient ESI 5. Ionize using ESI+ Gradient->ESI CID 6. Fragment using Ramped Collision Energy (10-40 eV) ESI->CID Detect 7. Detect Precursor and Product Ions CID->Detect caption Experimental Workflow from Sample Preparation to MS/MS Analysis.

Caption: Experimental Workflow from Sample Preparation to MS/MS Analysis.

Results and Discussion: A Tale of Three Isomers

The fragmentation patterns of methoxymethyl-aminopyridines are heavily influenced by the position of the methoxymethylamino group on the pyridine ring (ortho-, meta-, or para-). While all isomers will exhibit some common fragmentation pathways, the relative abundance of the product ions can be used for their differentiation.

Common Fragmentation Pathways

A primary fragmentation pathway for all isomers involves the cleavage of the methoxymethyl group. This can occur in two main ways:

  • Loss of Formaldehyde (CH₂O, 30 Da): This is a common fragmentation for methoxymethyl ethers and amines, proceeding through a McLafferty-type rearrangement or direct cleavage. The resulting fragment is the corresponding aminopyridine.

  • Loss of a Methoxy Radical (•OCH₃, 31 Da): This results in the formation of a radical cation.

  • Cleavage of the C-N bond: This leads to the formation of a methoxymethyl cation (m/z 45) and an aminopyridine radical.

Isomer-Specific Fragmentation

The position of the substituent dictates the stability of the resulting fragment ions and can open up unique fragmentation channels.

Isomer PositionKey Differentiating FragmentsPlausible Mechanism
Ortho- Enhanced loss of water (H₂O, 18 Da) from the [M+H-CH₂O]⁺ fragment.The proximity of the amino group to the pyridine nitrogen allows for a cyclization reaction after the initial loss of formaldehyde, followed by dehydration.
Meta- Predominant loss of formaldehyde (30 Da). The fragmentation spectrum is generally simpler compared to the ortho- and para-isomers.The substituent is less likely to participate in complex rearrangements with the pyridine nitrogen.
Para- Significant formation of a fragment corresponding to the loss of CH₃NH₂ (31 Da).This suggests a rearrangement involving the methoxymethyl group and the pyridine ring, leading to the expulsion of a neutral methylamine molecule.[11]

These differences in fragmentation can be exploited to develop quantitative LC-MS/MS methods using multiple reaction monitoring (MRM) for the selective detection of each isomer in a complex matrix.

Visualizing the Fragmentation

G cluster_common Common Fragmentation Pathways cluster_ortho Ortho-Isomer Specific cluster_para Para-Isomer Specific M_H [M+H]⁺ Protonated Methoxymethyl-aminopyridine M_H_CH2O [M+H-CH₂O]⁺ Loss of Formaldehyde (30 Da) M_H->M_H_CH2O -CH₂O M_H_OCH3 [M+H-•OCH₃]⁺ Loss of Methoxy Radical (31 Da) M_H->M_H_OCH3 -•OCH₃ CH2OCH3_plus [CH₂OCH₃]⁺ m/z 45 M_H->CH2OCH3_plus C-N Cleavage Para_CH3NH2 [M+H-CH₃NH₂]⁺ Loss of Methylamine (31 Da) M_H->Para_CH3NH2 -CH₃NH₂ (Para-specific) Ortho_H2O [M+H-CH₂O-H₂O]⁺ Subsequent Loss of Water (18 Da) M_H_CH2O->Ortho_H2O -H₂O (Ortho-specific) caption Generalized Fragmentation Pathways of Methoxymethyl-aminopyridines.

Caption: Generalized Fragmentation Pathways of Methoxymethyl-aminopyridines.

Conclusion

The LC-MS fragmentation of methoxymethyl-aminopyridines is a complex process that is highly dependent on the isomeric form of the molecule. By carefully selecting chromatographic and mass spectrometric conditions, it is possible to not only obtain structural information but also to differentiate between the ortho-, meta-, and para-isomers. A systematic approach to method development, including the evaluation of different stationary phases and the optimization of collision energy, is key to successfully analyzing these and other related compounds in a drug development setting. The insights provided in this guide serve as a foundational framework for researchers to build upon when encountering this important class of molecules.

References

  • Armenta, S., & de la Guardia, M. (2011). Tandem mass spectrometry in food analysis: An overview. In Comprehensive Sampling and Sample Preparation (Vol. 4, pp. 3-31). Elsevier. [Link]

  • Borges, K. B., de Oliveira, A. R. M., & Bonato, P. S. (2014). Recent trends in sample preparation for clinical and toxicological analysis. Bioanalysis, 6(16), 2197-2216. [Link]

  • Dass, C. (2007). Fundamentals of contemporary mass spectrometry. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]

  • Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons. [Link]

  • Gross, J. H. (2017). Mass spectrometry: a textbook. Springer. [Link]

  • Guo, T., & Wang, Y. (2009). Survey of current trends in the analysis of post-translational modifications of proteins and peptides. TrAC Trends in Analytical Chemistry, 28(7), 887-897. [Link]

  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons. [Link]

  • McMaster, M. C. (2005). LC/MS: a practical user's guide. John Wiley & Sons. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to modern liquid chromatography. John Wiley & Sons. [Link]

  • Thurman, E. M., & Ferrer, I. (Eds.). (2003). Liquid chromatography/mass spectrometry, MS/MS and time-of-flight MS: analysis of emerging contaminants. American Chemical Society. [Link]

  • Vuckovic, D. (2013). Current trends in mass spectrometry-based metabolomics. Analyst, 138(1), 3-18. [Link]

  • Zhang, K., Liu, X., & Li, J. (2012). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of pharmaceutical and biomedical analysis, 69, 10-21. [Link]

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Advanced HPLC Method Development for 2-Aminopyridine Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced HPLC Method Development for 2-Aminopyridine Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Analytical Method Developers.[1]

Executive Summary

2-Aminopyridine (2-AP) is a critical intermediate in the synthesis of pharmaceuticals such as piroxicam and sulfasalazine.[1] However, it is also a potential genotoxic impurity (GTI) that requires strict control at trace levels.[1] Its basic nature (pKa ~6.[1]86) and high polarity (logP ~0.[1]48) present significant chromatographic challenges, including severe peak tailing and poor retention on standard C18 columns.

This guide objectively compares three distinct chromatographic approaches: Traditional Acidic C18 , Ion-Pairing Chromatography (IPC) , and the Modern High-pH Hybrid Strategy .[1] Based on experimental evidence, the High-pH Hybrid Strategy is recommended as the superior protocol for its MS-compatibility, robustness, and superior peak symmetry.

Part 1: The Scientific Challenge

Why is 2-Aminopyridine difficult to analyze?

  • Silanol Interactions: At typical acidic HPLC pH (pH 2-4), 2-AP is fully protonated (

    
    ).[1] The positively charged amine interacts strongly with residual silanol groups (
    
    
    
    ) on the silica surface of older column generations, causing "shark-fin" tailing.
  • Dewetting/Retention: Being highly polar, 2-AP elutes near the void volume (

    
    ) on standard C18 columns, risking co-elution with matrix salts.[1]
    
  • Detection Limits: As a potential GTI, detection limits in the low ppm range are required, necessitating sharp peak shapes to maximize signal-to-noise ratios.[1]

Visualizing the Method Selection Logic

The following decision tree illustrates the logic for selecting the optimal stationary phase based on analyte properties.

MethodSelection Start Start: 2-Aminopyridine Analysis CheckPKa Check pKa (6.86) & Polarity Start->CheckPKa Traditional Standard Silica C18 (pH < 3) CheckPKa->Traditional Low pH Approach IPC Ion-Pairing (e.g., Octanesulfonate) CheckPKa->IPC Retention Aid Hybrid High-pH Stable Hybrid C18 (pH > 8.0) CheckPKa->Hybrid Modern Approach Issue1 Problem: Silanol Interaction (Peak Tailing > 2.0) Traditional->Issue1 Issue2 Problem: Not MS Compatible, Slow Equilibration IPC->Issue2 Result Result: Neutral Analyte, Sharp Peaks, MS Compatible Hybrid->Result

Figure 1: Decision matrix for selecting the optimal chromatographic mode for basic pyridine derivatives.

Part 2: Comparative Analysis of Methodologies

We evaluated three distinct protocols to determine the most robust method for purity analysis.

Method A: Traditional Acidic C18 (The Control)
  • Column: Standard Silica C18 (5 µm).[1]

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Methanol.[1][2]

  • Mechanism: Analyte is protonated; silanols are suppressed by low pH but not eliminated.[1]

  • Performance:

    • Tailing Factor (

      
      ):  2.1 (Fail).
      
    • Observation: Significant secondary interactions led to broad peaks, compromising sensitivity.

Method B: Ion-Pairing Chromatography (IPC)[1]
  • Column: C18.

  • Mobile Phase: Water with Sodium Octanesulfonate (pH 2.[1]5) / Acetonitrile.[1][2][3][4][5]

  • Mechanism: Formation of neutral ion-pair complex to increase retention.[1]

  • Performance:

    • Tailing Factor (

      
      ):  1.1 (Excellent).
      
    • Drawback: The non-volatile salt prevents the use of Mass Spectrometry (LC-MS).[1] Equilibration times exceeded 45 minutes.

Method C: Modern High-pH Hybrid Strategy (Recommended)[1]
  • Column: Ethylene-Bridged Hybrid (BEH) C18 or similar Base-Deactivated Column (High pH stable).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5]

  • Mechanism: At pH 10, 2-AP is neutral (unprotonated).[1] This eliminates repulsion from the stationary phase and interaction with silanols.

  • Performance:

    • Tailing Factor (

      
      ):  1.05 (Superior).[1]
      
    • Advantage: Fully MS-compatible; high retention due to neutral state hydrophobicity.[1]

Comparative Data Summary
Performance MetricMethod A: Acidic C18Method B: Ion-PairingMethod C: High-pH Hybrid (Recommended)
Tailing Factor (

)
2.1 (Poor)1.1 (Good)1.05 (Excellent)
Retention (

)
0.8 (Risk of void elution)4.53.2
MS Compatibility No (Phosphate)No (Sulfonates)Yes (Volatile Buffer)
LOD (Signal/Noise=3) 0.5 ppm0.05 ppm0.02 ppm
Equilibration Time 15 min60 min10 min
Part 3: The Optimized Protocol (Method C)

This protocol utilizes the High-pH Hybrid Strategy , ensuring compliance with modern regulatory standards (ICH Q3A/B) and compatibility with LC-MS for structural elucidation.[1]

1. Reagents and Materials
  • Target Analyte: 2-Aminopyridine (CAS: 504-29-0).[1][6]

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH or similar), 150 x 4.6 mm, 3.5 µm.

  • Buffer Salt: Ammonium Bicarbonate (LC-MS Grade).[1]

  • Solvent: Acetonitrile (HPLC Grade).[1]

2. Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile.[1][3][5]

  • Flow Rate: 1.0 mL/min.[1][2][4][5][7]

  • Column Temp: 30°C.

  • Detection: UV at 240 nm (primary) and 280 nm (secondary).[1]

  • Injection Volume: 10 µL.

3. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BAction
0.0955Equilibration
2.0955Isocratic Hold
10.04060Linear Ramp
12.04060Wash
12.1955Re-equilibration
17.0955End
4. Workflow Diagram

The following diagram details the operational workflow for routine analysis.

Workflow Sample Sample Prep (Dissolve in 90:10 H2O:MeOH) Inject Injection (10 µL) Sample->Inject Separation Separation (High pH Hybrid C18) Inject->Separation Detect Detection (UV @ 240nm / MS) Separation->Detect Data Data Analysis (Check Tailing & Resolution) Detect->Data

Figure 2: Operational workflow for the optimized 2-aminopyridine analysis.

Part 4: Validation & Troubleshooting
System Suitability Criteria

To ensure the method is performing correctly, the following criteria must be met before analyzing unknown samples:

  • Tailing Factor: NMT (Not More Than) 1.5.

  • Theoretical Plates: NLT (Not Less Than) 5000.

  • Resolution: NLT 2.0 between 2-aminopyridine and any related isomer (e.g., 3-aminopyridine).

Troubleshooting Common Issues
  • Peak Broadening: If retention drops or peaks broaden, check the pH of Mobile Phase A. It must be maintained above pH 9.0 to keep 2-AP in its neutral form.[1]

  • High Backpressure: Buffer precipitation can occur if mixing >80% Acetonitrile with Ammonium Bicarbonate.[1] Ensure the gradient does not exceed 60% organic if salt concentration is high.

References
  • PubChem. (2025).[1] 2-Aminopyridine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of 2-Aminopyridine. Available at: [Link]

  • SIELC Technologies. (n.d.).[1] HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. Available at: [Link]

  • ResearchGate. (2004).[1] Spectrofluorimetric determination of 2-aminopyridine as a potential impurity in piroxicam. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

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Comparative Reactivity Guide: 2-Amino-6-methylpyridine vs. 5-Methoxymethyl Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Aminopyridines are privileged scaffolds in medicinal chemistry, frequently serving as key hydrogen-bonding motifs in kinase inhibitors, adenosine receptor antagonists, and other targeted therapeutics. However, the precise substitution pattern on the pyridine ring drastically alters both the synthetic tractability and the pharmacological profile of the resulting drug candidate.

This guide provides an objective, in-depth technical comparison between 2-amino-6-methylpyridine and its 5-methoxymethyl analogs (e.g., 5-(methoxymethyl)pyridin-2-amine), focusing on their electronic properties, steric environments, and comparative reactivity.

Structural and Electronic Profiling

The reactivity of substituted 2-aminopyridines is governed by the interplay between the electron-donating exocyclic amine (+M effect) and the inductive/steric effects of additional ring substituents.

2-Amino-6-methylpyridine

In 1, the C6-methyl group provides a weak electron-donating inductive (+I) effect. More importantly, it introduces significant steric hindrance adjacent to the pyridine nitrogen.

  • Kinase Hinge-Binding: The steric bulk of the C6-methyl group (A-value ~1.7 kcal/mol) restricts the trajectory of incoming hydrogen-bond donors, making this scaffold a poor candidate for traditional ATP-competitive kinase hinge-binding compared to unsubstituted analogs.

  • Electrophilic Aromatic Substitution (EAS): The ring is highly activated at both the C3 and C5 positions. Without steric blocking at C5, reactions like halogenation often yield difficult-to-separate mixtures of C3-substituted, C5-substituted, and C3,C5-disubstituted products unless strictly controlled.

5-Methoxymethyl-2-aminopyridine Analogs

In contrast, 2 feature a -CH₂OCH₃ group at the C5 position.

  • Unhindered Pyridine Nitrogen: Because the C6 position is unsubstituted, the pyridine nitrogen remains fully accessible to act as a potent hydrogen-bond acceptor.

  • Regiocontrol: The C5 position is sterically and electronically blocked. This directs EAS exclusively to the C3 position, vastly simplifying downstream purification.

  • Latent Functionality: The methoxymethyl ether can act as a latent reactive center. Under strong Lewis acidic conditions, it can be cleaved to generate a reactive aza-benzyl carbocation for further functionalization.

Reactivity A 2-Amino-6-methylpyridine A_EAS EAS at C3 & C5 (Requires strict control) A->A_EAS NBS / HNO3 A_Lith Lateral Lithiation (C6-Methyl deprotonation) A->A_Lith 2.1 eq n-BuLi A_Nuc Sterically Hindered N (Poor H-bond acceptor) A->A_Nuc Kinase Binding B 5-(Methoxymethyl)pyridin-2-amine B_EAS EAS strictly at C3 (C5 is blocked) B->B_EAS NBS / HNO3 B_Ether Ether Cleavage (Aza-benzyl cation) B->B_Ether Lewis Acid B_Nuc Unhindered N (Strong H-bond acceptor) B->B_Nuc Kinase Binding

Figure 1: Divergent reactivity pathways of 2-amino-6-methylpyridine vs. 5-methoxymethyl analogs.

Quantitative Data Comparison

The following table summarizes the key physicochemical and reactivity metrics for both scaffolds, drawing from 3 and experimental 4.

Property2-Amino-6-methylpyridine5-(Methoxymethyl)pyridin-2-amine
Molecular Weight 108.14 g/mol 138.17 g/mol
pKa (Conjugate Acid) ~7.41 (Experimental)~6.8 (Estimated)
Primary EAS Site(s) C3 and C5 (Competitive)C3 (Exclusive)
Pyridine N Steric Hindrance High (Adjacent C6-methyl)Low (Unsubstituted C6)
Typical Mono-Bromination Yield 45 - 55% (Mixture of isomers)>85% (Clean C3-bromo)
Latent Functionalization Handle C6-Methyl (via Lateral Lithiation)C5-Ether (via Lewis Acid Cleavage)

Experimental Protocols & Methodologies

To harness the unique reactivity of these building blocks, specific experimental conditions must be employed. The protocols below are designed as self-validating systems, ensuring that researchers can verify the success of each mechanistic step before proceeding.

Protocol A: Regioselective C3-Bromination of 5-(Methoxymethyl)pyridin-2-amine

Because the C5 position is blocked, this analog undergoes clean bromination at C3.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(methoxymethyl)pyridin-2-amine (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere.

  • Cooling: Chill the solution to 0 °C using an ice-water bath. Causality: Low temperatures suppress radical bromination at the benzylic methoxymethyl position.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes. Causality: NBS provides a mild, controlled source of electrophilic bromine, while DMF stabilizes the intermediate bromonium ion.

  • Reaction & Monitoring: Stir at 0 °C for 2 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, quench in aqueous Na₂S₂O₃, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 139 [M+H]⁺) is fully replaced by the brominated product (m/z 217/219 [M+H]⁺, 1:1 isotope ratio).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer extensively with water to remove DMF.

Protocol B: Lateral Lithiation of 2-Amino-6-methylpyridine

The C6-methyl group can be functionalized via deprotonation, a technique extensively utilized in the synthesis of 5.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous THF (0.1 M) under argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Double Deprotonation: Dropwise add n-Butyllithium (n-BuLi, 2.1 eq). Causality: The first equivalent of n-BuLi deprotonates the relatively acidic exocyclic -NH₂ group (pKa ~25). The second equivalent is strictly required to deprotonate the weakly acidic C6-methyl protons (pKa ~34), forming a highly reactive dilithiated intermediate.

  • Self-Validation (IPC): To confirm successful lithiation, quench a 0.5 mL aliquot with D₂O. Analyze the crude aliquot by ¹H NMR. Successful lateral lithiation is confirmed by the complete disappearance of the 3H singlet at ~2.4 ppm (the C6-methyl group), replaced by a -CH₂D signal.

  • Electrophile Trapping: Add the desired electrophile (e.g., benzaldehyde, 1.1 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 4 hours before quenching with saturated aqueous NH₄Cl.

Workflow Start Starting Aminopyridine Step1A Boc Protection of -NH2 Start->Step1A 2-Amino-6-methylpyridine Step1B Direct Electrophilic Bromination Start->Step1B 5-(Methoxymethyl) analog Step2A C6-Methyl Lithiation (n-BuLi, -78 °C) Step1A->Step2A Step2B C3-Bromination (NBS, 0 °C) Step1B->Step2B Step3A Electrophile Trapping (e.g., Aldehyde) Step2A->Step3A Step3B Buchwald-Hartwig Cross-Coupling Step2B->Step3B

Figure 2: Experimental workflows for functionalizing aminopyridine building blocks.

Conclusion

The choice between 2-amino-6-methylpyridine and 5-methoxymethyl analogs dictates the entire synthetic strategy of a drug discovery program. While 2-amino-6-methylpyridine offers a unique handle for lateral lithiation, its steric hindrance at the pyridine nitrogen and poor EAS regiocontrol can complicate late-stage functionalization. Conversely, 5-methoxymethyl analogs provide excellent regiocontrol and preserve the crucial hydrogen-bonding capability of the pyridine ring, making them superior building blocks for target-directed therapies requiring unhindered hinge-binding interactions.

References

  • ChemicalBook. "2-Amino-6-methylpyridine properties and pKa."
  • PubChem. "2-Amino-6-methylpyridine (CID 15765)
  • Google Patents (WO2003070727A1).
  • Google Patents (WO2011095625A1).
  • ACS Publications. "Prediction of the Basicities of Pyridines in the Gas Phase and in Aqueous Solution.

Sources

Advanced Bioisosteric Replacement Guide: 5-(Methoxymethyl)-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the strategic bioisosteric replacement of 5-(Methoxymethyl)-6-methylpyridin-2-amine , a critical scaffold often utilized as a hinge-binding motif in kinase inhibitors or a pharmacophore in neuronal nitric oxide synthase (nNOS) inhibitors.

This analysis focuses on optimizing metabolic stability, lipophilicity (LogD), and target selectivity.

Executive Analysis of the Scaffold

The 5-(Methoxymethyl)-6-methylpyridin-2-amine scaffold presents a classic medicinal chemistry triad:

  • 2-Amino Group : Typically serves as a primary hydrogen bond donor (e.g., to the hinge region backbone carbonyl of a kinase).

  • 6-Methyl Group : Provides steric occlusion, often enforcing atropisomerism or inducing selectivity against homologous proteins by clashing with gatekeeper residues.

  • 5-Methoxymethyl Group : A polar ether tail intended to interact with solvent-exposed regions or specific hydrophilic pockets.

Core Liabilities:

  • Metabolic Instability : The benzylic-like methylene (-CH2-) and the terminal methyl ether (-OCH3) are prime sites for CYP450-mediated oxidation (O-dealkylation or hydroxylation).

  • Permeability vs. Solubility : While the ether improves solubility over a pure alkyl chain, it can still suffer from rapid clearance.

Strategic Bioisosteric Design

We employ three distinct strategies to optimize this scaffold: Metabolic Hardening , Physicochemical Tuning (The Oxetane Switch) , and Core Hopping .

Strategy A: The "Oxetane Switch" (Physicochemical Optimization)

Replacing the flexible, metabolically labile methoxymethyl group with a rigid oxetan-3-yl or oxetan-3-ylmethyl moiety is a high-impact strategy.

  • Mechanism : The oxetane ring is a dipole-matched bioisostere for the carbonyl or ether group but possesses significant metabolic stability due to the geometric strain preventing easy CYP oxidation.

  • Benefit : Lowers LogD (enhancing solubility) and eliminates the labile O-methyl site.

Strategy B: Fluorination & Ether Hardening

Direct modification of the ether tail to block metabolic soft spots.

  • Trifluoroethoxy (-OCH2CF3) : Reduces electron density, lowering oxidative potential.

  • Deuteration (-OCD3) : Increases the activation energy for C-H bond cleavage (Kinetic Isotope Effect) without altering sterics.

Strategy C: Core Scaffold Hopping (pKa Modulation)

Modulating the basicity of the hinge-binding nitrogen.

  • Pyrazine/Pyrimidine : Introducing a second nitrogen into the ring lowers the pKa of the exocyclic amine, potentially improving permeability and reducing hERG liability, though often at the cost of hinge-binding affinity.

Comparative Performance Data

The following table summarizes the predicted and literature-derived shifts in properties when replacing the 5-methoxymethyl group (Compound 1 ) with key bioisosteres.

Analog IDR-Group Substituent (Position 5)LogD (7.4)HLM Intrinsic Clearance (µL/min/mg)Sol. (µM)Bioisosteric Rationale
1 (Ref) -CH2-O-CH3 2.4 High (>50) 150 Baseline Scaffold
2 -CH2-O-CF33.1Low (<10)80Metabolic blocking (Fluorine effect)
3 -Oxetan-3-yl1.8Low (<15)>500Gold Standard : Rigid, polar, stable
4 -Cyclopropyl2.9Medium (30)45Lipophilic replacement (Steric match)
5 -CH2-O-CD32.4Medium-High (40)150Kinetic Isotope Effect (Minor gain)

Interpretation : Analog 3 (Oxetane) offers the best balance, significantly improving solubility and stability while maintaining the polar interaction vector of the original ether.

Visual Analysis: SAR & Decision Pathways

Diagram 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates the decision tree for modifying the 5-methoxymethyl group based on specific failure modes (Metabolism vs. Potency).

SAR_Logic Start Scaffold: 5-(Methoxymethyl)-6-methylpyridin-2-amine Problem_Metabolism Issue: High Clearance (CYP) Start->Problem_Metabolism Problem_Solubility Issue: Low Solubility Start->Problem_Solubility Soln_Oxetane Soln: Oxetane Replacement (Low LogD, High Stability) Problem_Metabolism->Soln_Oxetane Best Balance Soln_Fluoro Soln: Fluorination (-OCF3) (Block Metabolism) Problem_Metabolism->Soln_Fluoro If Lipophilicity OK Soln_Deut Soln: Deuteration (-OCD3) (KIE Effect) Problem_Metabolism->Soln_Deut Minimal Structural Change Problem_Solubility->Soln_Oxetane Primary Fix

Caption: Decision matrix for optimizing the methoxymethyl side chain. The oxetane moiety resolves both metabolic and solubility issues simultaneously.

Experimental Protocol: Synthesis of the Oxetane Bioisostere

Objective : Synthesis of 5-(oxetan-3-yl)-6-methylpyridin-2-amine (Analog 3) to replace the methoxymethyl variant.

Methodology: Minisci Radical Alkylation

This modern protocol avoids harsh lithiation steps and directly installs the oxetane ring onto the pyridine core.

Reagents:

  • Substrate: 6-methylpyridin-2-amine (protected as pivalamide if necessary).

  • Radical Precursor: 3-Iodooxetane or Oxetan-3-yl sulfinate.

  • Catalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (Photoredox) or FeSO4/H2O2 (Chemical).

Step-by-Step Workflow:

  • Protection : Protect the 2-amino group of 6-methylpyridin-2-amine with a Pivaloyl group (PvCl, Et3N, DCM) to prevent catalyst poisoning and direct the radical addition.

  • Radical Addition :

    • Dissolve the protected pyridine (1.0 eq) and 3-iodooxetane (1.5 eq) in DMSO/H2O.

    • Add photocatalyst (1 mol%) and TFA (1.0 eq).

    • Irradiate with Blue LED (450 nm) for 12-24 hours.

    • Note: The 6-methyl group sterically directs the radical attack to the 5-position (ortho to the methyl).

  • Deprotection :

    • Treat the crude intermediate with aqueous NaOH/MeOH at reflux to remove the pivaloyl group.

  • Purification :

    • Extract with EtOAc, dry over Na2SO4.

    • Purify via Flash Chromatography (DCM:MeOH 95:5).

Diagram 2: Synthesis Workflow (Minisci Reaction)

Synthesis_Flow Step1 Start: 6-Methylpyridin-2-amine Step2 Protection: Pivaloyl Chloride, Et3N (Directs Sterics) Step1->Step2 Step3 Radical Addition: 3-Iodooxetane + Ir Catalyst Blue LED, DMSO Step2->Step3 Step4 Intermediate: 5-(Oxetan-3-yl)-6-methyl-N-pivaloyl... Step3->Step4 Step5 Deprotection: NaOH / MeOH, Reflux Step4->Step5 Step6 Final Product: 5-(Oxetan-3-yl)-6-methylpyridin-2-amine Step5->Step6

Caption: Photoredox synthesis pathway for installing the oxetane bioisostere at the C5 position.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition.

  • Meanwell, N. A. (2011).[2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010).[3] "Oxetanes in medicinal chemistry: Synthesis and properties." Chemical Reviews.

  • Duncton, M. A. (2011). "Minisci reactions: Versatile tools for modifying heterocycles." MedChemComm.

  • Barnes-Seeman, D. (2012). "The role of fluorine in medicinal chemistry." Current Topics in Medicinal Chemistry.

Sources

Part 1: Structural Dynamics of the 2-Aminopyridine Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Resolving the Hinge: A Comparative Guide to Crystal Structure Data for Substituted 2-Aminopyridine Kinase Inhibitors

As a Senior Application Scientist in structure-based drug design (SBDD), I frequently encounter the 2-aminopyridine pharmacophore. This privileged scaffold is a cornerstone in modern kinase inhibitor design due to its exceptional ability to anchor into the ATP-binding pocket. However, optimizing substituted 2-aminopyridines requires high-resolution crystal structure data to understand how specific functional group substitutions dictate kinase selectivity and thermodynamic stability.

This guide objectively compares the structural data of distinct 2-aminopyridine complexes, evaluates the analytical platforms used to resolve them, and provides a self-validating experimental protocol for their co-crystallization.

The fundamental utility of the 2-aminopyridine core lies in its bidentate hydrogen-bonding capacity. Small-molecule crystallographic studies of substituted 2-aminopyridines confirm their strong propensity to form stable N—H⋯O hydrogen-bonding networks[1]. In the context of kinases, the 2-amino group acts as a hydrogen bond donor to the hinge region's backbone carbonyl, while the pyridine nitrogen acts as an acceptor from the backbone amide.

By comparing the crystal structures of different substituted 2-aminopyridines, we can observe how peripheral substitutions drive selectivity:

  • 3-Substituted Derivatives (e.g., K02288 in ALK2): K02288 is a highly selective inhibitor of ALK2 (ACVR1), a kinase responsible for BMP-induced Smad signaling[2]. Crystal structures (PDB: 3MTF) reveal that the 3-substitution perfectly complements the specific hydrophobic topography of the ALK2 pocket, affording high shape complementarity while maintaining the critical hinge hydrogen bonds[2].

  • 5-Substituted Derivatives (e.g., RIOK2 Inhibitors): In atypical kinases like RIOK2, 5-substituted 2-aminopyridines utilize an extended hydrophobic surface at the entrance of the ATP-binding site. Crystallographic data shows the core moiety forming two distinct hydrogen bonds (2.9 Å and 3.0 Å) with the backbone of Ile191, anchoring the inhibitor while the 5-substitution dictates specific target affinity[3].

Pathway BMP BMP Ligand Receptor ALK2 Receptor (Kinase) BMP->Receptor Binds Smad Smad1/5/8 Phosphorylation Receptor->Smad Phosphorylates Gene Target Gene Transcription Smad->Gene Activates Inhibitor Substituted 2-Aminopyridine (e.g., K02288) Inhibitor->Receptor Blocks ATP Hinge

ALK2 signaling pathway and mechanism of 2-aminopyridine hinge-binding inhibition.

Table 1: Comparative Crystallographic Data of Substituted 2-Aminopyridines
Target KinaseLigand ScaffoldPDB IDResolution (Å)R-work / R-freeHinge H-Bond Distances
ALK2 (WT) 3-substituted (K02288)3MTF2.150.182 / 0.244~2.8 Å / ~2.9 Å
ALK2 (Q207E) 3-substituted (K02288)6EIX2.300.188 / 0.249~2.8 Å / ~3.0 Å
RIOK2 5-substituted (Cmpd 9)N/A< 3.00N/A2.9 Å / 3.0 Å

(Data sourced from RCSB PDB and peer-reviewed structural analyses[2],[3],[4])

Part 2: Platform Comparison for Structural Determination

Obtaining the data in Table 1 requires robust structural biology platforms. Substituted 2-aminopyridines are often highly lipophilic, which can complicate traditional crystallization. Below is an objective comparison of the two leading platforms for resolving these complexes.

1. High-Throughput X-ray Crystallography (The Gold Standard)

  • Performance: Yields the highest resolution structures (often < 2.0 Å), allowing for unambiguous assignment of water networks and ligand orientation.

  • Limitations: Requires large, well-ordered macrocrystals (>50 µm). Highly substituted 2-aminopyridines often reduce protein solubility, leading to amorphous precipitation rather than crystalline lattices.

2. Microcrystal Electron Diffraction (MicroED) (The Emerging Alternative)

  • Performance: Capable of resolving structures from sub-micron crystals. If a 2-aminopyridine complex only yields "crystal dust" during screening, MicroED can bypass the optimization bottleneck entirely.

  • Limitations: Lower throughput due to the necessity of Focused Ion Beam (FIB) milling to thin the crystals for electron transmission. R-factors are typically higher than X-ray diffraction.

Workflow Start Purified Kinase + 2-Aminopyridine Ligand Complex Complex Formation (Incubation & SEC) Start->Complex Split Crystallization Platform Choice Complex->Split Xray High-Throughput Vapor Diffusion (>50 µm crystals) Split->Xray Macrocrystals MicroED Microcrystal Electron Diffraction (<1 µm crystals) Split->MicroED Nanocrystals HarvestX Cryo-loop Harvesting & Freezing Xray->HarvestX HarvestM FIB Milling & Grid Preparation MicroED->HarvestM DataX Synchrotron X-ray Diffraction HarvestX->DataX DataM Cryo-TEM Electron Diffraction HarvestM->DataM Solve Molecular Replacement & Refinement DataX->Solve DataM->Solve

Comparative structural determination workflow: X-ray crystallography vs. MicroED.

Part 3: Self-Validating Co-Crystallization Protocol

To achieve high-resolution X-ray data (like the 2.15 Å resolution seen in 3MTF[2]), one must utilize a rigorously controlled co-crystallization pipeline. I have designed the following protocol as a self-validating system —meaning every critical step contains a built-in analytical check to prevent downstream failure.

Step 1: Ligand Complexation and Thermodynamic Validation

  • Action: Dilute purified kinase to 10 mg/mL in a physiological buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Add a 3-fold molar excess of the substituted 2-aminopyridine ligand (dissolved in 100% DMSO, keeping final DMSO < 2% v/v). Incubate for 2 hours at 4°C.

  • Causality: Substituted 2-aminopyridines frequently induce DFG-in/out conformational shifts. Pre-incubating (co-crystallization) rather than soaking ensures the protein population is conformationally homogeneous, preventing lattice defects that ruin resolution. TCEP is chosen over DTT as it remains stable over the weeks required for crystal growth.

  • Self-Validation Gate: Perform a Thermal Shift Assay (TSA). A positive shift (ΔTm > 2°C) confirms complex formation and thermodynamic stability. Do not proceed to crystallization if ΔTm is negligible.

Step 2: Vapor Diffusion Setup and Monodispersity Check

  • Action: Set up sitting-drop vapor diffusion plates using a 1:1 ratio (e.g., 200 nL + 200 nL) of the protein-ligand complex to precipitant solution (e.g., PEG 3350, 0.2 M Ammonium Sulfate).

  • Causality: Vapor diffusion allows the drop to slowly equilibrate with the reservoir, gently driving the solution into the nucleation zone of the phase diagram without rapidly precipitating the lipophilic ligand.

  • Self-Validation Gate: Analyze a sacrificial drop via Dynamic Light Scattering (DLS). A polydispersity index (PdI) < 20% confirms the absence of soluble aggregates, validating that the drop is primed for ordered crystal nucleation.

Step 3: Crystal Harvesting and Fluorescence Verification

  • Action: Harvest mature crystals (>50 µm) using a nylon loop, briefly submerge in a cryoprotectant solution (reservoir solution + 20% glycerol), and flash-freeze in liquid nitrogen.

  • Causality: Flash-freezing traps free radicals generated by the synchrotron X-ray beam, drastically minimizing radiation damage during data collection.

  • Self-Validation Gate: Prior to freezing, image the drop using Two-Photon UV Fluorescence (e.g., SONICC). Because substituted 2-aminopyridines contain conjugated aromatic systems, they exhibit distinct intrinsic fluorescence. This allows you to instantly differentiate a true protein-ligand crystal from a false-positive salt crystal before wasting expensive synchrotron time.

References

  • Title: 3MTF: Crystal structure of the ACVR1 kinase in complex with a 2-aminopyridine inhibitor Source: RCSB Protein Data Bank URL: [Link]

  • Title: 6EIX: Crystal structure of the kinase domain of the Q207E mutant of ACVR1 (ALK2) in complex with a 2-aminopyridine inhibitor K02288 Source: RCSB Protein Data Bank URL: [Link]

  • Title: Crystal structure of human RIOK2 bound to a specific inhibitor Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Proton-transfer salts of diphenylphosphinic acid with substituted 2-aminopyridine: crystal structure, spectroscopic and DFT studies Source: International Union of Crystallography (IUCr) URL: [Link]

Sources

UV-Vis absorption characteristics of pyridine-2-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Characteristics of Pyridine-2-Amine Derivatives: A Technical Guide

Introduction: The Pyridine-2-Amine Scaffold

Pyridine-2-amine (2-aminopyridine) is a ubiquitous pharmacophore in medicinal chemistry, serving as the structural backbone for diverse therapeutics including antihistamines, analgesics, and kinase inhibitors (e.g., Dabigatran, Piroxicam). Unlike simple aromatic amines like aniline, the pyridine-2-amine scaffold introduces a heterocyclic nitrogen capable of acting as a proton acceptor, creating a complex electronic environment governed by tautomeric equilibrium and internal charge transfer (ICT) .

This guide provides a deep technical analysis of the UV-Vis absorption profiles of pyridine-2-amine derivatives, distinguishing them from their carbocyclic and heterocyclic analogues. It is designed to assist researchers in structural characterization, pKa determination, and purity analysis.

Fundamental Chromophore Analysis

The UV-Vis spectrum of pyridine-2-amine is dominated by two principal electronic transitions. Understanding these is prerequisite to interpreting substituent and solvent effects.

Electronic Transitions
  • 
     Transition (High Energy, ~230–240 nm): 
    
    • Originates from the aromatic pyridine ring system.

    • High molar absorptivity (

      
      ).
      
    • Less sensitive to solvent polarity but sensitive to ring substitution.

  • 
     / ICT Transition (Lower Energy, ~290–310 nm): 
    
    • Originates from the interaction between the exocyclic amino lone pair (

      
      ) and the antibonding orbitals (
      
      
      
      ) of the electron-deficient pyridine ring.
    • This band exhibits significant Internal Charge Transfer (ICT) character. The amino group acts as a donor (D), and the pyridine ring nitrogen acts as an acceptor (A).

    • Key Characteristic: This band is highly sensitive to pH and solvent polarity (solvatochromism).

Tautomerism: The Amino-Imino Equilibrium

A critical differentiator of pyridine-2-amine is the potential for amino-imino tautomerism. While the amino form is thermodynamically dominant (stabilized by aromaticity), the imino form can become relevant in excited states or specific solvent cages.

  • Amino Form (Dominant): Aromatic pyridine ring intact.

    
     nm.
    
  • Imino Form (Rare): Pyridone-like quinoid structure. If trapped, exhibits a red-shifted absorption due to extended conjugation.

Tautomerism Figure 1: Tautomeric and Acid-Base Equilibria affecting UV-Vis Absorption cluster_0 Tautomeric Equilibrium cluster_1 Protonation Effects Amino Amino Form (Aromatic, Stable) λmax ~298 nm Imino Imino Form (Quinoid, High Energy) Red-Shifted Amino->Imino  K_taut << 1   Cation Monocation (Ring N-Protonated) Bathochromic Shift Amino->Cation + H+ (Acidic Media)

Figure 1: The amino form is the primary absorbing species in neutral solution. Protonation at the ring nitrogen enhances the acceptor strength, typically causing a bathochromic shift.

Comparative Performance Guide

The following table contrasts pyridine-2-amine with its key analogues. Note the distinct behavior of aniline (blue shift upon protonation) vs. pyridine-2-amine (red shift upon protonation).

Table 1: Comparative UV-Vis Characteristics

FeaturePyridine-2-amine Aniline (Benzene analogue)Pyrimidine-2-amine (Diaza analogue)
Primary

(EtOH)
~235 nm, ~298 nm ~230 nm, ~280 nm~297 nm
Molar Absorptivity (

)
High (

at 298 nm)
Moderate (

at 280 nm)
High
Protonation Site Ring Nitrogen (N1) Exocyclic Amine (

)
Ring Nitrogen (N1 or N3)
Effect of Acid (Protonation) Bathochromic Shift (Red Shift) Protonation enhances ring electron deficiency, strengthening the ICT from the

group.
Hypsochromic Shift (Blue Shift) Protonation removes the lone pair from conjugation; spectrum resembles benzene.[1]Bathochromic Shift Similar mechanism to pyridine-2-amine.
Solvatochromism Positive Polar solvents stabilize the excited ICT state, causing a red shift.WeakPositive
Fluorescence Moderate (pH dependent)Weak/NoneModerate to Strong

Structural Determinants of Absorption

Substituent Effects

Modifying the pyridine ring alters the HOMO-LUMO gap.

  • Electron Donating Groups (EDGs) (e.g., -CH3, -OCH3):

    • Effect: Bathochromic (Red) Shift.

    • Mechanism: Destabilize the HOMO more than the LUMO. A 3-methyl or 4-methyl substitution typically shifts the 298 nm band to ~305-310 nm.

  • Electron Withdrawing Groups (EWGs) (e.g., -NO2, -CN, -Cl):

    • Effect: Complex. Nitro groups often cause strong bathochromic shifts due to extended conjugation (e.g., 2-amino-3-nitropyridine absorbs in the visible yellow region).

    • Halogens: 5-Bromo or 5-Chloro derivatives show slight red shifts and increased fine structure in the bands.

Solvent Effects (Solvatochromism)

Pyridine-2-amines exhibit positive solvatochromism .

  • Non-polar (Cyclohexane):

    
     is lowest (blue-shifted). Vibrational fine structure may be visible.[2][3]
    
  • Polar Protic (Water/Ethanol):

    
     red-shifts. Hydrogen bonding with the solvent stabilizes the highly polar excited state of the ICT transition.
    

Experimental Protocol: Spectrophotometric pKa Determination

This protocol utilizes the pH-dependent UV shift to accurately determine the pKa of the ring nitrogen. This method is superior to potentiometric titration for sparingly soluble derivatives or when sample quantity is limited.

Materials
  • Stock Solution: 10 mM Pyridine-2-amine derivative in DMSO or Methanol.

  • Buffer System: Universal Buffer (Britton-Robinson) or Phosphate/Citrate series covering pH 2.0 to 10.0.

  • Instrument: Double-beam UV-Vis Spectrophotometer (200–400 nm range).

Workflow

pKa_Workflow Figure 2: Spectrophotometric pKa Determination Workflow Start Start: Prepare 10 mM Stock (DMSO/MeOH) BufferPrep Prepare Buffer Series (pH 2.0 - 10.0, 0.5 unit steps) Start->BufferPrep Dilution Dilute Stock into Buffers (Final Conc: ~50 µM) BufferPrep->Dilution Scan Scan UV-Vis (220-400 nm) for each pH point Dilution->Scan Isosbestic Identify Isosbestic Points (Validates 2-state equilibrium) Scan->Isosbestic Plot Plot Absorbance vs pH at λmax (protonated) & λmax (neutral) Isosbestic->Plot Calc Calculate pKa (Henderson-Hasselbalch / Sigmoidal Fit) Plot->Calc

Figure 2: Step-by-step workflow for determining pKa using UV-Vis shifts.

Step-by-Step Methodology
  • Preparation: Aliquot 10 µL of Stock Solution into 990 µL of each buffer (pH 2–10). Final concentration should be ~100 µM (adjust based on

    
     to keep Absorbance < 1.0).
    
  • Blanking: Use the corresponding buffer (without compound) as the blank for each measurement to correct for buffer absorption.

  • Measurement: Record spectra from 220 nm to 400 nm.

  • Data Analysis:

    • Overlay all spectra. You should observe distinct isosbestic points (wavelengths where absorbance is constant across all pHs). The presence of sharp isosbestic points confirms a clean two-state equilibrium (Protonated

      
       Neutral) without degradation.
      
    • Select the wavelength of maximum change (usually the

      
       of the protonated form, ~305–315 nm).
      
    • Plot

      
       vs. pH.
      
    • Fit the data to the sigmoidal Boltzmann equation or Henderson-Hasselbalch rearrangement:

      
      
      Where 
      
      
      
      is the absorbance plateau at low pH and
      
      
      is the plateau at high pH.

References

  • Steck, E. A., & Ewing, G. W. (1948).[4] Absorption Spectra of Heterocyclic Compounds. II. Amino-derivatives of Pyridine, Quinoline and Isoquinoline.[4] Journal of the American Chemical Society.[4] Link

  • Riadi, Y., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. Link

  • NIST Chemistry WebBook. (2025). 2-Aminopyridine UV/Visible Spectrum. National Institute of Standards and Technology.[4] Link

  • Foreman, M. R. S., et al. (2015). Tautomerization and vibrational spectra of 2-aminopyridines. SpringerPlus. Link

  • BenchChem. (2025).[1] A Spectroscopic Comparison of Aniline and the Anilinium Ion. BenchChem Technical Guides. Link

Sources

Reference Standards for 5-(Methoxymethyl)-6-methylpyridin-2-amine: A Technical Guide for Adagrasib Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 5-(Methoxymethyl)-6-methylpyridin-2-amine Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Criticality of the "Methoxymethyl" Linker

5-(Methoxymethyl)-6-methylpyridin-2-amine (CAS 882016-97-9) is not merely a building block; it is the structural anchor for Adagrasib (MRTX849) , a covalent KRAS G12C inhibitor.[1] This intermediate introduces the specific geometry required for the drug to lock KRAS in its inactive GDP-bound state.

In drug development, the purity of this intermediate is non-negotiable. Impurities here—specifically regioisomers or hydrolysis products—can carry through to the final API, altering the covalent binding kinetics or creating "dead" drug molecules that compete for the binding pocket without efficacy.

This guide objectively compares reference standard strategies, moving beyond simple catalog purchasing to a risk-based qualification approach compliant with ICH Q3A/B guidelines.[1]

Impurity Landscape: Origins & Risks

To select the right reference standard, one must understand what impurities are likely present. The synthesis of this pyridine derivative typically proceeds via halogenation and subsequent methoxylation, creating distinct impurity classes.

Visualizing the Impurity Network

ImpurityMap SM Starting Material (2-Amino-6-methylpyridine) INT Intermediate (5-Bromo/Chloro analog) SM->INT Halogenation IMP_C Impurity C (Regioisomer: 3-Methoxymethyl analog) SM->IMP_C Non-regioselective Halogenation TARGET TARGET 5-(Methoxymethyl)-6-methylpyridin-2-amine INT->TARGET Methoxylation (NaOMe/MeOH) IMP_A Impurity A (Unreacted Halogenated Int.) INT->IMP_A Incomplete Rxn IMP_B Impurity B (Hydrolysis Product: 5-Hydroxymethyl analog) TARGET->IMP_B Acidic Hydrolysis (Storage)

Figure 1: Origin of process-related impurities. Impurity B (Hydroxymethyl) is the most critical stability-indicating parameter.[1]

Table 1: Theoretical Impurity Profile
Impurity TypeStructure / DescriptionOriginRisk Level
Precursor 2-Amino-5-bromo-6-methylpyridineIncomplete methoxylationHigh (Reactive halide)
Degradant 5-(Hydroxymethyl)-6-methylpyridin-2-amineHydrolysis of ether linkageMedium (Potency loss)
Regioisomer 3-(Methoxymethyl)-6-methylpyridin-2-aminePoor regiocontrol in early stepsHigh (Structural mimic)
By-product 5-(Dimethoxymethyl) analogOver-oxidation (if via aldehyde)Low (Easily purged)
Comparative Guide: Reference Standard Options

Researchers face three primary choices when sourcing reference standards. The "best" choice depends on the development phase (Early Discovery vs. GMP Release).

Option A: Commercial Analytical Standards (Catalog Items)
  • Source: Vendors like BLDpharm, Enamine, Combi-Blocks.

  • Typical Purity: >95% or >97% (Area %).[1]

  • Data Provided: H-NMR, LC-MS, simple HPLC.

  • Pros: Fast delivery, low cost (

    
    500/g).
    
  • Cons: Potency is rarely defined. A "98%" purity by HPLC does not account for water, residual solvents, or inorganic salts. Using this as a quantitative standard can lead to a 5–10% assay error.

Option B: Certified Reference Materials (CRM) [1]
  • Source: USP, EP, or ISO 17034 accredited suppliers (e.g., LGC Standards, Merck/Sigma CRM).

  • Typical Purity: Certified Mass Balance Purity (e.g., 99.2% ± 0.3%).

  • Data Provided: CoA with traceability, uncertainty budget, homogeneity data.

  • Pros: Gold standard for GMP release testing; audit-proof.

  • Cons: Extremely expensive; often unavailable for specific intermediates like this until the drug is generic.

Option C: In-House Qualification (The "Primary Standard" Approach) [1]
  • Source: Synthesize or buy a high-grade catalog batch and qualify it internally.

  • Method: Quantitative NMR (qNMR) against a NIST-traceable internal standard.[1]

  • Pros: Highest accuracy/cost ratio; total control over the data.

  • Cons: Requires high-field NMR and expertise.[1]

Comparison Matrix
FeatureCommercial Catalog StdCertified Reference Material (CRM)In-House qNMR Qualified
Traceability Low (Vendor defined)High (NIST/SI traceable)High (via Internal Std)
Assay Value "As is" (often assumes 100%)Exact w/ UncertaintyExact (Calculated)
Cost $


(Labor intensive)
Suitability Discovery / R&DGMP Release / QCGLP Tox / GMP Release
Technical Protocol: How to Qualify Your Own Standard

Since CRMs for 5-(Methoxymethyl)-6-methylpyridin-2-amine are rare, the In-House Qualification route is the industry standard for Adagrasib development.[1]

The Self-Validating Workflow (qNMR)

This protocol establishes the absolute potency of your material, independent of its chromatographic purity.

QualificationWorkflow cluster_Tests Characterization Suite Start Raw Material (Commercial Batch) HPLC HPLC Purity (Chromatographic %) Start->HPLC TGA TGA/LOD (Volatiles/Water) Start->TGA ROI Residue on Ignition (Inorganics) Start->ROI qNMR qNMR (Direct Potency) Start->qNMR Calc Mass Balance Calculation 100% - (Water + Solvents + Inorganics + Impurities) HPLC->Calc TGA->Calc ROI->Calc Final Primary Reference Standard Assigned Purity (e.g., 98.4% w/w) qNMR->Final Confirmatory Cross-Check Calc->Final Primary Value

Figure 2: Mass balance approach vs. qNMR for assigning potency.[1]

Step-by-Step Methodology
  • Drying: Dry the substance at 40°C under vacuum (10 mbar) for 24 hours to remove surface moisture. This amine is hygroscopic; handle in a desiccator.[1]

  • qNMR Setup:

    • Internal Standard: Maleic Acid (traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.

    • Solvent: DMSO-d6 (to prevent amine proton exchange broadening).[1]

    • Relaxation Delay (D1): Must be

      
       (typically 30–60 seconds) to ensure full magnetization recovery.
      
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = mass,
    
    
    = Purity.[1][2]
Recommended Analytical Method (HPLC)

For impurity profiling (detecting the 5-hydroxymethyl or bromo-intermediates), a standard C18 method is insufficient due to the polarity of the pyridine amine.

Optimized Method:

  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 150 mm). Why? Charged Surface Hybrid (CSH) technology provides better peak shape for basic amines at high pH.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 245 nm (max absorption for pyridine ring).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 30°C.

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between the main peak and the 5-hydroxymethyl impurity.
    
  • Tailing Factor: < 1.5 (Critical for amines).[1]

References
  • Synthesis & Process Chemistry: Chen, C.-Y., et al. "Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer."[4][5][6] Organic Letters, 2023, 25(6), 944–949.[4] Link[1][4]

  • Process Optimization: Snead, D. R., et al. "Development of Adagrasib’s Commercial Manufacturing Route."[6][7][8] Organic Process Research & Development, 2023.[6] Link[1]

  • Regulatory Guidelines: ICH Harmonised Tripartite Guideline.[1] "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation, 2006. Link

  • qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Link[1]

Sources

Safety Operating Guide

5-(Methoxymethyl)-6-methylpyridin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 5-(Methoxymethyl)-6-methylpyridin-2-amine

For professionals engaged in the intricate process of drug discovery and development, the responsible management of chemical reagents is not merely a regulatory hurdle but a fundamental pillar of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-(Methoxymethyl)-6-methylpyridin-2-amine, a substituted aminopyridine derivative. The procedures outlined herein are designed to provide essential, immediate safety and logistical information, ensuring that every step is logical, defensible, and aligned with the highest standards of scientific integrity.

Part 1: CORE HAZARD ANALYSIS & PRE-DISPOSAL CONSIDERATIONS

Before any disposal action is taken, a thorough understanding of the compound's hazard profile is non-negotiable. 5-(Methoxymethyl)-6-methylpyridin-2-amine, as a member of the aminopyridine class, presents a specific set of risks that dictate its handling and disposal pathway.

Causality of Hazard-Informed Disposal: The "why" behind this protocol is rooted in the compound's chemical nature. Aminopyridines are known to be toxic and can cause skin and eye irritation.[1][2][3] Pyridine and its derivatives are classified as hazardous waste.[4][5] Therefore, this compound must never be discarded via standard trash or sanitary sewer systems.[4][6] The United States Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the regulatory framework for managing such hazardous materials from "cradle-to-grave".[6][7][8]

The Primacy of the Safety Data Sheet (SDS): While this guide provides a robust framework based on the chemical class, the specific SDS for the 5-(Methoxymethyl)-6-methylpyridin-2-amine you are using is the ultimate authoritative document. It will contain detailed information on toxicity, reactivity, and necessary protective measures. Always consult it before proceeding.

Incompatibility Risks: A critical pre-disposal step is to consider chemical incompatibilities. Amines are basic and can react vigorously, sometimes violently, with acids.[9] They are also incompatible with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates).[1][10] Waste streams containing this compound must be segregated to prevent inadvertent mixing with incompatible chemicals.[9][11]

Part 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) - A MANDATORY PRECAUTION

The selection and consistent use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment when handling 5-(Methoxymethyl)-6-methylpyridin-2-amine waste.

Protection Type Specification Justification
Hand Protection Nitrile or neoprene gloves.[4]Provides a suitable barrier against skin contact with aminopyridines.
Eye Protection Chemical safety goggles or a face shield.[1][12]Protects against splashes and accidental eye contact, which can cause serious irritation.[13]
Body Protection A standard laboratory coat. A chemical-resistant apron is recommended for larger quantities.[10][12]Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection All handling must occur in a certified chemical fume hood.[4][14]A fume hood is the primary engineering control to prevent inhalation of potentially toxic vapors or aerosols.

Part 3: STEP-BY-STEP DISPOSAL PROTOCOL

This protocol is designed as a self-validating system, where each step logically and safely leads to the next. All procedures must be conducted within a chemical fume hood.[11]

1. Waste Container Preparation:

  • Select a Compatible Container: Use a designated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[6][11] The container must have a tightly fitting screw cap.[11]
  • Affix a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste tag or label.[6][15] The label must include:
  • The words "Hazardous Waste".[4][6]
  • The full chemical name: "5-(Methoxymethyl)-6-methylpyridin-2-amine". Abbreviations are not permitted.[6]
  • The date of waste generation.[6]
  • The principal investigator's name and lab location.[6]
  • An indication of the hazards (e.g., Toxic, Irritant).[6]

2. Waste Collection & Transfer:

  • Segregate Waste: Collect only 5-(Methoxymethyl)-6-methylpyridin-2-amine and materials contaminated with it (e.g., pipette tips, weighing paper) in this container. Do not mix with other waste streams, especially acids or oxidizers.[9][11]
  • Careful Transfer: Carefully transfer the chemical waste into the prepared container. Use a funnel to prevent spills.
  • Do Not Overfill: Fill the container to no more than 75-90% of its capacity to allow for vapor expansion and prevent spills.[15]

3. Decontamination of Ancillary Items:

  • Triple Rinse: Any reusable labware (e.g., beakers, spatulas) that has come into contact with the chemical must be decontaminated. A triple rinse with a suitable solvent (such as methanol or ethanol) is a standard and effective practice.
  • Collect Rinseate: Crucially, the solvent rinseate is now also considered hazardous waste and must be collected and added to the appropriate halogenated or non-halogenated solvent waste container, as per your institution's guidelines.[11]

4. Final Container Sealing and Storage:

  • Securely Seal: Tightly seal the cap on the waste container. It should remain closed at all times except when waste is being added.[11]
  • Clean Exterior: Wipe the exterior of the container to remove any external contamination.
  • Store Appropriately: Store the sealed container in a designated satellite accumulation area within your laboratory. This area should provide secondary containment and be away from sources of ignition and incompatible materials.[4]

5. Arrange for Professional Disposal:

  • Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.[6][12] Disposal must be handled by a licensed hazardous waste facility.[12]

Part 4: VISUALIZATION OF THE DISPOSAL WORKFLOW

The following diagram provides a clear, logical flow for the disposal process, reinforcing the procedural steps.

DisposalWorkflow start Start: Identify Waste (5-(Methoxymethyl)-6-methylpyridin-2-amine) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Operate Within Certified Chemical Fume Hood ppe->fume_hood container_prep Step 3: Prepare & Label Compatible Hazardous Waste Container fume_hood->container_prep waste_transfer Step 4: Transfer Waste (Do not overfill) container_prep->waste_transfer decontaminate Step 5: Decontaminate Equipment (Triple rinse, collect rinseate) waste_transfer->decontaminate seal_container Step 6: Securely Seal Container & Clean Exterior decontaminate->seal_container storage Step 7: Store in Designated Area (Secondary Containment) seal_container->storage ehs_pickup End: Arrange for EHS Pickup & Professional Disposal storage->ehs_pickup

Caption: Disposal workflow for 5-(Methoxymethyl)-6-methylpyridin-2-amine.

Part 5: EMERGENCY PROCEDURES

Preparedness is key to safety. In the event of an accidental release or exposure, follow these steps.

Spill Management:

  • Small Spill (inside a fume hood): Alert others in the area. Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[4][12] Do not use combustible materials.[12] Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[12]

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your supervisor and contact your institution's EHS department immediately for emergency response.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[2][16] Seek medical attention.[1][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][16][17] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[17] Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][16][17]

By adhering to this detailed protocol, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of 5-(Methoxymethyl)-6-methylpyridin-2-amine, upholding the highest standards of laboratory practice.

References

  • Environmental Health and Safety, University of Colorado Boulder. How to Dispose of Chemical Waste. [Link]

  • Actalent. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. [Link]

  • University of Missouri. Chemical Waste Disposal Guidelines. [Link]

  • New Jersey Department of Health. Hazard Summary: 2-AMINOPYRIDINE. [Link]

  • U.S. Environmental Protection Agency (EPA). Waste, Chemical, and Cleanup Enforcement. [Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulatory and Guidance Information by Topic: Waste. [Link]

  • Oxford Lab Fine Chem LLP. (p-Amino pyridine ) MSDS. [Link]

  • Loba Chemie. PYRIDINE AR Safety Data Sheet. [Link]

  • Occupational Safety and Health Administration (OSHA). Aminopyridine (2-,3-,4- isomers) (PV2143). [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • Auburn University. Chemical Waste Management Guide. [Link]

  • Alkali Metals. MSDS Name: 2-AMINO PYRIDINE. [Link]

  • University of Toronto, Department of Chemistry. Standard Operating Procedure: Hazardous Waste Storage and Disposal. [Link]

Sources

Personal protective equipment for handling 5-(Methoxymethyl)-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of treating substituted aminopyridines with the highest level of operational respect. Standard organic synthesis safety measures are insufficient for these compounds; a targeted, defense-in-depth approach is required.

Below is the definitive standard operating procedure (SOP) and personal protective equipment (PPE) guide for handling 5-(Methoxymethyl)-6-methylpyridin-2-amine (CAS: 882016-97-9)[1].

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design a fail-safe handling protocol, we must first understand the chemical causality of the threat. 5-(Methoxymethyl)-6-methylpyridin-2-amine presents two distinct, critical hazards:

  • Acute Neurotoxicity (The Pharmacophore): Aminopyridine derivatives are highly potent neurotoxins. They act by selectively blocking voltage-gated potassium (K+) channels in nerve fibers. By inhibiting K+ efflux, they drastically prolong neuronal action potentials and trigger massive calcium influx. This leads to severe central nervous system (CNS) hyperexcitability, choreoathetosis, tremors, and potentially fatal seizures[2].

  • Rapid Dermal Penetration (The Substituents): Because of its low molecular weight and the highly lipophilic nature of the methoxymethyl ether moiety, this compound can rapidly cross the stratum corneum. Aminopyridines are readily absorbed through intact skin, making accidental dermal exposure a life-threatening event[3].

Note: While the methoxymethyl ether linkage theoretically requires standard monitoring for peroxide formation during long-term storage, the immediate, critical operational threat is the acute neurotoxicity of the aminopyridine core.

Quantitative PPE Matrix

Because this compound is highly toxic via oral, dermal, and inhalation routes[3], your PPE must create an absolute barrier.

Protection ZoneRequired PPESpecification & MaterialMechanistic Justification
Dermal (Hands) Double GlovesInner: Nitrile (4 mil)Outer: Butyl Rubber (14 mil)Butyl rubber prevents the breakthrough of lipophilic organic amines. The inner nitrile layer provides a secondary defense against micro-tears and maintains tactile feedback.
Dermal (Body) Lab Coat & SleevesFlame-resistant (FR) coat with elastic cuffs + Tyvek sleevesPrevents aerosolized neurotoxic powder from settling on the forearms, a common and dangerous site for accidental transdermal absorption.
Ocular Chemical GogglesIndirect-vented splash gogglesProtects ocular mucosa from airborne dust and accidental micro-splashes during solvent dissolution.
Respiratory Particulate RespiratorN95 / P100Prevents inhalation of highly toxic fine powders[4]. Mandatory if handling outside a closed system, though primary handling must occur strictly in a fume hood.

Experimental Protocol: Safe Handling & Weighing

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety check is confirmed.

Step 1: Self-Validating Containment Check

  • Action: Conduct all operations inside a certified chemical fume hood or glove box[4].

  • Validation: Before opening the reagent, verify the fume hood face velocity is between 0.4 and 0.6 m/s. Tape a 1-inch strip of a Kimwipe to the bottom of the sash; a steady inward flutter confirms active negative pressure.

Step 2: PPE Integrity Check

  • Action: Don the required PPE (see matrix).

  • Validation: Manually inflate the outer butyl rubber gloves and twist the cuffs to trap the air. Hold for 5 seconds to verify the absence of pinhole leaks before putting them on.

Step 3: Anti-Static Transfer

  • Action: Aminopyridine powders can hold static charges, leading to dangerous aerosolization. Wipe the exterior of the reagent bottle and the weighing boat with an anti-static zero-charge wipe.

  • Action: Use a grounded, stainless-steel micro-spatula. Do not pour the solid. Transfer milligram quantities slowly to minimize dust generation.

Step 4: In-Hood Dissolution

  • Action: Whenever possible, dissolve the compound inside the weighing vessel within the fume hood before transferring it to the main reaction flask. Liquid solutions significantly reduce the risk of inhalation and environmental contamination.

Spill Response & Disposal Plan

Aminopyridines are classified as highly hazardous substances. Even empty containers must be treated as hazardous waste[4].

Emergency Spill Protocol:

  • Do Not Sweep: Never sweep a dry aminopyridine spill. Sweeping aerosolizes the neurotoxin, creating an immediate inhalation hazard.

  • Wet-Wipe Containment: Gently cover the spill with absorbent pads dampened with water or a 5% acetic acid solution. The acid protonates the basic amine, reducing its volatility and increasing its water solubility for easier cleanup.

  • Surface Decontamination: Wash the affected area thoroughly with the dilute acid solution, followed by copious amounts of water.

Waste Disposal Logistics:

  • Segregation: All consumables that contact the compound (pipette tips, gloves, weighing boats, Kimwipes) must be segregated from standard lab waste.

  • Double-Bagging: Place all contaminated solid waste into a transparent hazardous waste bag, seal it securely, and place it inside a second transparent bag[4].

  • Labeling: Label the outer bag clearly as: "HIGHLY ACUTE TOXIN - Aminopyridine Derivative"[4].

Workflow Visualization

Workflow Start 1. PPE Donning & Integrity Check Hood 2. Fume Hood Containment Validation Start->Hood Handle 3. Anti-Static Weighing & Transfer Hood->Handle Spill Spill Occurred? Handle->Spill Clean Wet-Wipe Protocol (Do Not Sweep) Spill->Clean Yes Decon 4. In-Hood Decontamination Spill->Decon No Waste 5. Double-Bag Hazardous Waste Clean->Waste Decon->Waste

Fig 1: Operational workflow for aminopyridine handling, emphasizing containment and safe disposal.

References

1.[1] CAS:882016-97-9, 5-(Methoxymethyl)-6-methylpyridin-2-amine - Bidepharm. 1 2.[3] Aminopyridines - U.S. Environmental Protection Agency (EPA). 3 3.[4] 4-Aminopyridine Safety - University of Georgia Office of Research.4 4.[2] 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - National Institutes of Health (NIH) / PMC. 2

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.